molecular formula C8H9NO3 B1602030 Ethyl 3-hydroxypicolinate CAS No. 73406-50-5

Ethyl 3-hydroxypicolinate

Cat. No.: B1602030
CAS No.: 73406-50-5
M. Wt: 167.16 g/mol
InChI Key: NNYREQBXDUEBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-hydroxypicolinate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-hydroxypicolinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-hydroxypicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-hydroxypicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)7-6(10)4-3-5-9-7/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYREQBXDUEBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567927
Record name Ethyl 3-hydroxypyridine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73406-50-5
Record name Ethyl 3-hydroxypyridine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73406-50-5
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Foundational & Exploratory

synthesis of Ethyl 3-hydroxypicolinate from 3-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: Ethyl 3-hydroxypicolinate (CAS: N/A for specific ethyl ester common usage, derivative of 3-HPA CAS: 874-24-8) Primary Precursor: 3-Hydroxypicolinic Acid (3-HPA) Reaction Class: Acid-Catalyzed Fischer Esterification (Thionyl Chloride Mediated)[1]

This guide details the high-fidelity synthesis of Ethyl 3-hydroxypicolinate. While often trivialized as a simple esterification, the synthesis is complicated by the zwitterionic nature of the starting material (3-HPA) and the amphoteric character of the product (containing both a basic pyridine nitrogen and an acidic phenolic hydroxyl).

The protocol selected utilizes Thionyl Chloride (


) in absolute ethanol . This method is superior to sulfuric acid catalysis for this specific substrate because 

acts as a dual-function reagent: it generates anhydrous

in situ (catalyst) and chemically scavenges water (driving equilibrium), essential for the sterically and electronically deactivated picolinic acid core.

Part 1: Strategic Analysis & Mechanism

The Solubility Challenge

3-Hydroxypicolinic acid exists primarily as a zwitterion in the solid state (protonated nitrogen, deprotonated carboxylate). This lattice energy results in poor solubility in non-polar solvents and only moderate solubility in cold ethanol.

  • Implication: The reaction must begin as a suspension. As

    
     is generated, the zwitterion is protonated to the hydrochloride salt, increasing solubility and allowing the reaction to proceed in the homogeneous phase.
    
Reaction Mechanism

The reaction does not proceed via a stable acid chloride intermediate due to the presence of the nucleophilic solvent (Ethanol) in vast excess. Instead,


 reacts with ethanol to generate anhydrous 

and diethyl sulfite/ethyl chloride, while simultaneously consuming water produced by the condensation.

Mechanism Reactants 3-HPA (Zwitterion) Activation Protonation (HCl Generation) Reactants->Activation + EtOH / SOCl2 Intermediate Tetrahedral Intermediate Activation->Intermediate + EtOH Product Ethyl 3-hydroxypicolinate (HCl Salt) Intermediate->Product - H2O WaterScavenge Water Scavenging (SOCl2 + H2O -> SO2 + 2HCl) Product->WaterScavenge H2O Removal

Figure 1: Mechanistic pathway emphasizing the dual role of Thionyl Chloride.

Part 2: Detailed Experimental Protocol

Reagents & Equipment
ReagentRoleStoichiometryCritical Quality Attribute
3-Hydroxypicolinic Acid Substrate1.0 equivDry, free of inorganic salts.[1]
Thionyl Chloride (

)
Reagent2.5 - 3.0 equivFreshly distilled or high purity.[1] Yellow/Orange color indicates decomposition.
Absolute Ethanol Solvent/Reactant0.5 M conc.[1]Anhydrous (≤0.1% water).[1]
Dichloromethane (DCM) ExtractionN/AHPLC Grade.[1]
Sat.

NeutralizationN/AUse cautiously (see Workup).[1]
Step-by-Step Methodology
Step 1: Preparation of Anhydrous HCl/EtOH (Exothermic)
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel.

  • Charge the RBF with Absolute Ethanol (50 mL for 5g scale).

  • Cool the ethanol to 0°C in an ice/water bath.

  • Add Thionyl Chloride (2.5 equiv) dropwise via the addition funnel over 20 minutes.

    • Technical Note: This reaction is highly exothermic and releases

      
       and 
      
      
      
      gas. Ventilation is mandatory. Maintain internal temperature <10°C to prevent excessive solvent loss.
Step 2: Reaction Initiation
  • Remove the addition funnel.

  • Add solid 3-Hydroxypicolinic Acid (1.0 equiv) to the cold solution in one portion.

  • The solid will likely not dissolve immediately.

  • Attach a reflux condenser with a drying tube (

    
     or Drierite).
    
Step 3: Reflux & Conversion
  • Heat the mixture to reflux (approx. 80°C oil bath).

  • Maintain reflux for 4 to 6 hours .

  • Observation: The suspension should clear to a transparent (often yellow/orange) solution within the first hour as the hydrochloride salt forms and esterification proceeds.

  • PAT (Process Analytical Technology): Monitor by TLC (50% EtOAc/Hexane). The starting material (acid) will stay at the baseline; the ester will move to

    
    .
    
Step 4: Isolation & Workup (The Critical Phase)

The workup is the most common point of failure due to the amphoteric nature of the product.

  • Concentration: Evaporate the ethanol and excess

    
    in vacuo (Rotovap) to dryness.
    
    • Result: A gummy or crystalline yellow solid (the Hydrochloride salt of the ester).

  • Partition: Resuspend the residue in Dichloromethane (DCM) (50 mL).

  • Neutralization (Crucial):

    • Add Saturated

      
        slowly with vigorous stirring.
      
    • STOP adding base when the aqueous layer pH reaches 7.0 - 7.5 .

    • Warning: Do not go to pH > 9. The 3-hydroxyl group (phenol-like) can deprotonate (

      
      ), forming a water-soluble phenolate, causing massive yield loss to the aqueous phase.
      
  • Extraction: Separate the layers. Extract the aqueous layer 2x with DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Final Concentration: Remove solvent in vacuo.

Workup Crude Crude Reaction Mix (EtOH, HCl, Product-HCl) Evap Evaporate to Dryness (Remove SOCl2/EtOH) Crude->Evap Resuspend Resuspend in DCM Evap->Resuspend Neutralize Neutralize with NaHCO3 Target pH 7.0 - 7.5 Resuspend->Neutralize Decision pH Check Neutralize->Decision PathA pH > 9 (Phenolate formed) Decision->PathA Too Basic PathB pH ~ 7.5 (Free Base) Decision->PathB Optimal Loss Product lost to Aqueous Phase PathA->Loss Extract Extract into DCM (Organic Phase) PathB->Extract

Figure 2: Workup logic flow emphasizing pH control to prevent yield loss.

Part 3: Validation & Properties

Physical Data Table
PropertyValue (Expected)Notes
Appearance Off-white to yellow solidLow melting point solid or oil depending on purity.[1]
Molecular Weight 167.16 g/mol Formula:

Solubility Soluble in DCM, EtOAc, MeOH.[1]Sparingly soluble in water (as free base).[1]
NMR Characterization (Representative)

Note: Shifts are predicted based on the picolinate core and typical substitution effects.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.50 (s, 1H, -OH) – Often broadened or exchanged.
      
    • 
       8.25 (dd, 1H, H-6, 
      
      
      
      -proton)
    • 
       7.35 (dd, 1H, H-4)
      
    • 
       7.28 (dd, 1H, H-5)
      
    • 
       4.48 (q, 
      
      
      
      , 2H,
      
      
      )
    • 
       1.45 (t, 
      
      
      
      , 3H,
      
      
      )
Troubleshooting Guide
  • Low Yield:

    • Cause: Hydrolysis during workup or loss to aqueous phase.

    • Fix: Ensure the organic extraction is exhaustive (3x). Check aqueous pH. If pH > 8, acidify slightly with dilute acetic acid and re-extract.

  • Product is an Oil/Sticky:

    • Cause: Residual solvent or trace 3-HPA.[1]

    • Fix: Recrystallize from minimal hot hexane/ethyl acetate or perform a silica plug filtration (eluent: 30% EtOAc/Hexane).

  • Dark Color:

    • Cause: Oxidation of the phenol or pyridine ring traces.

    • Fix: Treat the organic layer with activated charcoal before drying.

Part 4: Safety & Handling

  • Thionyl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Releases toxic gas (

    
    , 
    
    
    
    ). Must be handled in a fume hood.
  • 3-Hydroxypicolinic Acid: Irritant.[1] Avoid inhalation of dust.

  • Waste Disposal: Quench excess thionyl chloride/reaction mixtures by slowly adding to a large volume of ice water containing sodium bicarbonate.

References

  • Fischer Esterification Mechanism: Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link][2]

  • Thionyl Chloride Protocols: Organic Syntheses. General procedures for acid chloride formation and esterification. [Link] (General Reference for standard transformations).

  • 3-Hydroxypicolinic Acid Properties: PubChem. 3-Hydroxypicolinic Acid Compound Summary. [Link][1][3]

  • Reaction Workups: University of Rochester / Not Voodoo. Workup Procedures for Zwitterions and Amphoteric Compounds.

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 3-Hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-hydroxypicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is a key building block in the synthesis of various biologically active molecules. This guide provides a comprehensive overview of the primary synthetic pathways to ethyl 3-hydroxypicolinate, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Profile of Ethyl 3-Hydroxypicolinate
  • IUPAC Name: Ethyl 3-hydroxypyridine-2-carboxylate

  • Synonyms: Ethyl 3-hydroxy-2-pyridinecarboxylate

  • CAS Number: 73406-50-5[1]

  • Molecular Formula: C₈H₉NO₃[1]

  • Molecular Weight: 167.16 g/mol

  • Appearance: Typically a light yellow solid

Significance and Applications in Research and Drug Development

The pyridine ring is a common scaffold in many pharmaceuticals due to its ability to form hydrogen bonds and participate in various biological interactions. The presence of both a hydroxyl and an ethyl ester group on the picolinate backbone makes ethyl 3-hydroxypicolinate a versatile intermediate for further chemical modifications. It is a precursor in the synthesis of more complex molecules, including potential therapeutic agents and ligands for metal complexes used in catalysis.

Core Synthesis Strategy: Esterification of 3-Hydroxypicolinic Acid

The most direct and common method for the synthesis of ethyl 3-hydroxypicolinate is the esterification of its corresponding carboxylic acid, 3-hydroxypicolinic acid.

The Fischer-Speier Esterification: Mechanism and Principles

Fischer-Speier esterification is a classic and widely used method for the formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2][3] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of the alcohol or by removing water as it is formed.[3][4]

The mechanism involves the following key steps:[2]

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: A molecule of water is eliminated, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

General Experimental Protocol for Fischer-Speier Esterification

A general procedure for the synthesis of ethyl 3-hydroxypicolinate from 3-hydroxypicolinic acid involves refluxing the acid in ethanol with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[3][4]

General Steps:

  • To a round-bottom flask, add 3-hydroxypicolinic acid and an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 3-hydroxypicolinate, which can be further purified by column chromatography or recrystallization.

Alternative Esterification Methods

While Fischer-Speier esterification is common, other methods can be employed, especially for sensitive substrates or to avoid the use of strong acids. These include the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.[5][6]

Visualization: Fischer-Speier Esterification Mechanism

Fischer_Esterification Carboxylic_Acid 3-Hydroxypicolinic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid Protonation Alcohol Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Catalyst H+ (Acid Catalyst) Catalyst->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Elimination of Water Ester Ethyl 3-Hydroxypicolinate Protonated_Ester->Ester Deprotonation Water Water

Caption: Mechanism of Fischer-Speier Esterification.

Synthesis Pathways to the Precursor: 3-Hydroxypicolinic Acid

The availability of 3-hydroxypicolinic acid is crucial for the final esterification step. Several synthetic routes to this key precursor have been developed.

Pathway A: From 2-Aminopyridine Derivatives

This pathway involves the conversion of a readily available aminopyridine derivative to the desired hydroxypicolinic acid.

3.1.1. Step 1: Synthesis of 2-Amino-3-hydroxypyridine

One approach starts with the synthesis of 2-amino-3-hydroxypyridine from furfural. The process involves a ring-opening reaction of furfural with chlorine or bromine, followed by cyclization and subsequent hydrolysis.[3][7]

3.1.2. Step 2: Sandmeyer Reaction to introduce the carboxylic group

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via a diazonium salt intermediate.[1][8][9] In this context, the amino group of 2-amino-3-hydroxypyridine can be converted to a nitrile (-CN) group using a diazonium salt intermediate and a copper(I) cyanide catalyst.[8] Subsequent hydrolysis of the nitrile yields the carboxylic acid.

3.1.3. Rationale and Mechanistic Insights

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[8] The diazonium salt, formed by treating the primary aromatic amine with nitrous acid, is a good leaving group (N₂ gas). The copper(I) catalyst facilitates the single-electron transfer to the diazonium salt, generating an aryl radical which then reacts with the nucleophile.

3.1.4. Visualization: Sandmeyer Reaction Pathway

Sandmeyer_Pathway Amino_Pyridine 2-Amino-3-hydroxypyridine Diazonium_Salt Diazonium Salt Intermediate Amino_Pyridine->Diazonium_Salt Nitrile_Intermediate 3-Hydroxy-2-cyanopyridine Diazonium_Salt->Nitrile_Intermediate Product 3-Hydroxypicolinic Acid Nitrile_Intermediate->Product NaNO2_HCl NaNO2, HCl NaNO2_HCl->Diazonium_Salt CuCN CuCN CuCN->Nitrile_Intermediate H2O_Hplus H2O, H+ H2O_Hplus->Product

Caption: Sandmeyer reaction for 3-hydroxypicolinic acid synthesis.

Pathway B: From 2-Chloronicotinic Acid Derivatives

An alternative route starts from 2-chloronicotinic acid, which can be synthesized from various starting materials.[10][11][12]

3.2.1. Synthesis of 2-Chloronicotinic Acid

One method for the synthesis of 2-chloronicotinic acid involves the cyclization of precursors derived from acetaldehyde, sodium methylate, and methyl formate, followed by chlorination and hydrolysis.[10]

3.2.2. Nucleophilic Aromatic Substitution to introduce the hydroxyl group

The chloro-substituent at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. By reacting 2-chloronicotinic acid with a strong base, such as sodium hydroxide, at elevated temperatures, the chloro group can be displaced by a hydroxyl group to yield 3-hydroxypicolinic acid.

3.2.3. Rationale and Key Experimental Considerations

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the α- and γ-positions. The reaction conditions, such as temperature and the concentration of the base, are critical for achieving a good yield and minimizing side reactions.

3.2.4. Visualization: Nucleophilic Aromatic Substitution Pathway

NAS_Pathway Chloro_Acid 2-Chloronicotinic Acid Product 3-Hydroxypicolinic Acid Chloro_Acid->Product NaOH NaOH, Δ NaOH->Product

Caption: Synthesis via nucleophilic aromatic substitution.

Pathway C: Biosynthesis of 3-Hydroxypicolinic Acid

A greener and more sustainable approach to 3-hydroxypicolinic acid is through biosynthesis.

3.3.1. In-vitro enzymatic synthesis from L-lysine

Recent research has shown that 3-hydroxypicolinic acid can be synthesized in vitro from L-lysine. This biosynthetic pathway requires three key enzymes: an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase.

3.3.2. Advantages and limitations of the biosynthetic route

The main advantages of this route are its environmental friendliness, high specificity, and the use of renewable starting materials. However, challenges remain in terms of enzyme stability, reaction kinetics, and scalability for industrial production.

3.3.3. Visualization: Biosynthetic Pathway

Biosynthesis_Pathway Lysine L-Lysine Product 3-Hydroxypicolinic Acid Lysine->Product Enzymes L-lysine 2-aminotransferase Two-component monooxygenase FAD-dependent dehydrogenase Enzymes->Product

Caption: Enzymatic synthesis of 3-hydroxypicolinic acid.

Comparative Analysis of Synthesis Pathways

PathwayStarting Material(s)Number of Steps (to Ethyl Ester)Typical YieldsKey Reagents/Conditions
Esterification 3-Hydroxypicolinic Acid, Ethanol1HighAcid catalyst (e.g., H₂SO₄), Reflux
Pathway A 2-Aminopyridine derivative3+ModerateNaNO₂, CuCN, Acid/Base hydrolysis
Pathway B 2-Chloronicotinic Acid2+Moderate to HighStrong base (e.g., NaOH), High temperature
Pathway C L-Lysine2 (Enzymatic + Esterification)VariableSpecific enzymes, Bioreactor conditions

Detailed Experimental Protocols

Protocol 1: Esterification of 3-Hydroxypicolinic Acid (Fischer-Speier)

Materials:

  • 3-Hydroxypicolinic acid (1.0 eq)

  • Absolute Ethanol (excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 3-hydroxypicolinic acid in absolute ethanol.

  • With stirring, slowly add concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates completion of the reaction.

  • Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Carefully neutralize the residue with saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure ethyl 3-hydroxypicolinate.

Protocol 2: Synthesis of 3-Hydroxypicolinic Acid via Sandmeyer Reaction (Representative)

Materials:

  • 2-Amino-3-hydroxypyridine (1.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Hydrochloric Acid

  • Copper(I) Cyanide (1.2 eq)

  • Sodium Hydroxide

Procedure:

Part A: Diazotization

  • Dissolve 2-amino-3-hydroxypyridine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

Part B: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

Part C: Hydrolysis

  • Cool the reaction mixture and make it strongly basic with sodium hydroxide.

  • Heat the mixture to reflux to hydrolyze the nitrile to the carboxylic acid.

  • Cool the solution and acidify with hydrochloric acid to precipitate the 3-hydroxypicolinic acid.

  • Filter the solid, wash with cold water, and dry to obtain the product.

Conclusion and Future Outlook

The synthesis of ethyl 3-hydroxypicolinate is most efficiently achieved through the direct esterification of 3-hydroxypicolinic acid. The choice of the synthetic route to the precursor acid depends on the availability of starting materials, scalability, and environmental considerations. While traditional chemical syntheses from pyridine derivatives remain the mainstay, the development of biosynthetic routes offers a promising avenue for a more sustainable production of this valuable building block. Future research will likely focus on optimizing existing protocols to improve yields and reduce environmental impact, as well as exploring novel catalytic systems for both the synthesis of the picolinic acid core and its subsequent esterification.

References

  • Organic Syntheses Procedure. (n.d.). ethyl 3,3-diethoxypropanoate.
  • CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline.
  • Method for preparing 2-chloronicotinic acid - Eureka | Patsnap. (n.d.).
  • Yun, X., Zhang, Q., Lv, M., Deng, H., Deng, Z., & Yu, Y. (2021). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 19(3), 530-533.
  • Jouyeh, S., & Brückner, R. (2018). Methods for Hydroxamic Acid Synthesis. Molecules, 23(7), 1735.
  • Krafft, M. E., & Pankowski, J. (1991). Synthesis of Puraquinonic Acid Ethyl Ester and Deliquinone via a Common Intermediate. The Journal of Organic Chemistry, 56(19), 5681-5684.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Wikipedia. (n.d.). 3-Hydroxypicolinic acid.
  • US8404897B2 - Facile synthesis of 3-aminopicric acid - Google Patents. (n.d.).
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof - Google Patents. (n.d.).
  • ResearchGate. (n.d.). Reaction conditions and yield of 3 for the esterification using an alcohol.
  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents. (n.d.).
  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents. (n.d.).
  • CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents. (n.d.).
  • Lead Sciences. (n.d.). Ethyl 3-hydroxypicolinate.
  • ChemicalBook. (n.d.). ethyl 3-hydroxypicolinate.
  • GeeksforGeeks. (2023). Sandmeyer Reaction.
  • Kumar, R., Chaudhary, P., Nimesh, S., Kumar, R., & Rathi, A. K. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 1-22.

Sources

An In-depth Technical Guide to Ethyl 3-hydroxypicolinate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxypicolinate, a substituted pyridine derivative, has emerged as a valuable and versatile building block in medicinal chemistry and agrochemical research. Its unique structural features, comprising a pyridine ring, a hydroxyl group, and an ethyl ester moiety, offer multiple reaction sites for chemical modification, making it an attractive starting material for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of Ethyl 3-hydroxypicolinate, with a particular focus on its role in the development of novel therapeutics.

Historical Context and Discovery

The evolution of 3-hydroxypyridine derivatives in medicinal chemistry has been significant, with this scaffold being recognized for its presence in compounds exhibiting a wide range of biological activities.[1][2] These derivatives are structural analogs of compounds from the vitamin B6 group, which play crucial roles as physiological antioxidants.[1] While the broader class of 3-hydroxypyridines has been a subject of interest for some time, specific information regarding the first synthesis and the detailed historical development of Ethyl 3-hydroxypicolinate (CAS No: 73406-50-5) is not extensively documented in readily available literature. Its emergence is likely tied to the growing interest in pyridine-based scaffolds for drug discovery.

Physicochemical Properties

Ethyl 3-hydroxypicolinate is characterized by the following molecular and physical properties:

PropertyValueSource
CAS Number 73406-50-5[3]
Molecular Formula C₈H₉NO₃[4]
Molecular Weight 167.16 g/mol [4]
Appearance White to off-white solidCommercially available data
Solubility Soluble in common organic solvents such as acetone and dichloromethane[5]
Spectroscopic Data

Predicted Mass Spectrum Data (Adducts): [4]

Adductm/z
[M+H]⁺168.06552
[M+Na]⁺190.04746
[M-H]⁻166.05096

Synthesis of Ethyl 3-hydroxypicolinate

The most direct and common method for the synthesis of Ethyl 3-hydroxypicolinate is the Fischer esterification of its carboxylic acid precursor, 3-hydroxypicolinic acid.

Reaction Scheme: Fischer Esterification

Fischer Esterification reactant1 3-Hydroxypicolinic Acid reaction_node + reactant1->reaction_node reactant2 Ethanol reactant2->reaction_node product Ethyl 3-hydroxypicolinate product_node + product->product_node water Water water->product_node catalyst H₂SO₄ (catalyst) heat Heat reaction_node->product_node

Caption: Fischer esterification of 3-hydroxypicolinic acid with ethanol.

Causality in Experimental Choices

The Fischer esterification is an equilibrium-driven reaction. To favor the formation of the ester product, certain conditions are typically employed:

  • Excess Alcohol: Using ethanol as the solvent ensures it is present in a large excess, shifting the equilibrium towards the product side according to Le Chatelier's principle.[6]

  • Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid.[6][7] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The acid is a true catalyst as it is regenerated at the end of the reaction cycle.[6]

  • Removal of Water: The formation of water as a byproduct means that its removal can also drive the reaction to completion. In some setups, a Dean-Stark apparatus can be used to sequester the water as it is formed.

Detailed Experimental Protocol: Fischer Esterification

The following is a representative, step-by-step protocol for the synthesis of Ethyl 3-hydroxypicolinate based on the principles of Fischer esterification.

Materials:

  • 3-Hydroxypicolinic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-hydroxypicolinic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid. (Caution: CO₂ evolution).

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent, to afford pure Ethyl 3-hydroxypicolinate.

Synthesis Workflow start Start: 3-Hydroxypicolinic Acid & Ethanol reaction Reaction: Reflux with H₂SO₄ catalyst start->reaction 1. Esterification workup Work-up: Quench, Extraction, Washing reaction->workup 2. Isolation purification Purification: Column Chromatography workup->purification 3. Purification product Product: Ethyl 3-hydroxypicolinate purification->product 4. Final Product

Caption: General workflow for the synthesis of Ethyl 3-hydroxypicolinate.

Applications in Drug Discovery

Ethyl 3-hydroxypicolinate serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its utility is demonstrated in the development of agents for inflammatory diseases and oncology.

Intermediate in the Synthesis of Pirin Ligands

A notable application of Ethyl 3-hydroxypicolinate is as a starting material for the synthesis of benzofuran amides and their heteroaromatic analogues.[5] These compounds have been identified as ligands for Pirin, a protein implicated in various cellular processes, and show potential for the treatment of proliferative and inflammatory diseases, as well as hypoxia-related pathologies.[5]

The synthesis involves the alkylation of the hydroxyl group of Ethyl 3-hydroxypicolinate with ethyl bromoacetate, followed by further chemical transformations.[5]

Step-by-step methodology for the initial alkylation: [5]

  • A solution of Ethyl 3-hydroxypicolinate and ethyl bromoacetate in anhydrous acetone is prepared.

  • Anhydrous potassium carbonate (K₂CO₃) is added to the solution.

  • The mixture is stirred under reflux for 15 hours.

  • After cooling, the mixture is filtered, and the solvent is evaporated.

  • The residue is redissolved in dichloromethane (CH₂Cl₂), washed with water, and dried over anhydrous magnesium sulfate (MgSO₄).

  • The solvent is evaporated, and the product is purified by column chromatography.

The resulting compounds have been shown to up-regulate the expression of Early Growth Response 1 (EGR1), a tumor suppressor gene, and down-regulate the expression of Heat Shock Factor 1 (HSF1), a driver of oncogenesis.[5] Furthermore, they can block the PI3K-Akt-mTOR signaling pathway.[5]

Potential Role in Neurological Disorder Therapeutics

Derivatives of 3-hydroxypyridine are being investigated for their neuroprotective effects, particularly in the context of ischemic brain injury.[2][7][9] While direct evidence for Ethyl 3-hydroxypicolinate in a marketed drug for neurological disorders is not prominent, its structural motif is of significant interest in this therapeutic area.

Signaling Pathway Implicated in the Action of Ethyl 3-hydroxypicolinate Derivatives

The derivatives synthesized from Ethyl 3-hydroxypicolinate have been shown to modulate key signaling pathways involved in cancer and other proliferative diseases.[5]

Signaling Pathway cluster_0 Cellular Processes proliferation Cell Proliferation & Survival apoptosis Apoptosis derivative Ethyl 3-hydroxypicolinate Derivative pirin Pirin derivative->pirin Binds to pi3k PI3K derivative->pi3k Inhibits egr1 EGR1 (Tumor Suppressor) derivative->egr1 Upregulates hsf1 HSF1 (Oncogenesis Driver) pirin->hsf1 Modulates akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation egr1->apoptosis Promotes hsf1->proliferation Promotes

Caption: Proposed signaling pathway modulation by derivatives of Ethyl 3-hydroxypicolinate.

Conclusion

Ethyl 3-hydroxypicolinate is a valuable heterocyclic building block with demonstrated utility in the synthesis of pharmacologically active compounds. While its own discovery and detailed history are not extensively documented, its role as a key intermediate is evident from the patent literature. The straightforward synthesis via Fischer esterification of 3-hydroxypicolinic acid makes it an accessible starting material for a variety of chemical transformations. Its application in the development of Pirin ligands for the treatment of cancer and inflammatory diseases highlights its importance in modern drug discovery. Further research into the synthesis and application of derivatives of Ethyl 3-hydroxypicolinate is likely to yield novel therapeutic agents for a range of diseases.

References

  • WO2018229193A1 - Benzofuran amides and heteroaromatic analogues thereof for use in therapy - Google P
  • US9353060B2 - Process for the preparation of 3-hydroxypicolinic acids - Google P
  • CN101348475B - Novel method for synthesizing orlistat, intermediate compound and preparation thereof - Google P
  • 171881-36-0,5-Bromo-2-(dimethylamino)benzaldehyde-AccelaChem|AccelaChemBio. (URL: [Link])

  • Synthetic process and intermediates - Justia Patents. (URL: [Link])

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (URL: [Link])

  • Ethyl 3-hydroxybenzoate - the NIST WebBook. (URL: [Link])

  • Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate - ResearchGate. (URL: [Link])

  • Application Of Section 3(d) On The Intermediate Pharmaceutical Compounds - Patent - India. (URL: [Link])

  • Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†. (URL: [Link])

  • esterification - alcohols and carboxylic acids - Chemguide. (URL: [Link])

  • US20140309437A1 - Process for the preparation of pharmaceutical intermediates - Google P
  • Experimental study of new derivatives of 3-hydroxypyridine as pharmacological agents for the correction of ischemic brain injury after intracerebral hemorrhage - Semantic Scholar. (URL: [Link])

  • US9745268B2 - Processes and intermediates in the preparation of C5aR antagonists - Google P
  • Why sulfuric acid is used in esterification of alcohol and carboxylic acid anhydride? (URL: [Link])

  • RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine - Google P
  • Ethyl 3-hydroxypicolinate (C8H9NO3) - PubChemLite. (URL: [Link])

  • Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology. (URL: [Link])

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Ethyl 3-hydroxypicolinate melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-hydroxypicolinate: Physicochemical Profile and Synthetic Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Ethyl 3-hydroxypicolinate (CAS: 73406-50-5) is a critical heterocyclic intermediate employed primarily in the synthesis of bioactive scaffolds for pharmaceutical development.[1] Structurally characterized by a pyridine ring substituted with a hydroxyl group at the C3 position and an ethyl ester at the C2 position, it serves as a versatile precursor for furo[3,2-b]pyridine derivatives—a privileged scaffold in kinase inhibitors (e.g., NIK inhibitors) and antivirals.

Unlike commodity chemicals with established pharmacopeial standards, Ethyl 3-hydroxypicolinate is often generated in situ or isolated as a crude oil during multi-step synthesis. This guide consolidates experimental data, validated synthesis protocols, and characterization metrics to support its application in medicinal chemistry.

Physicochemical Profile

The following data aggregates experimental observations from patent literature and chemical databases. Note that while often cited as a solid in predicted databases, experimental protocols consistently isolate the compound as a viscous oil or low-melting solid.

Table 1: Core Physicochemical Properties

PropertyValue / DescriptionSource
IUPAC Name Ethyl 3-hydroxypyridine-2-carboxylate[1]
CAS Registry 73406-50-5[1][2]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Physical State Colorless to light yellow liquid (Oil) [2][3]
Melting Point < 25°C (Liquid at ambient temp); often reported as a solid-liquid mixture if impure.[3]
Boiling Point Not routinely distilled.[1][2][3][4] Purified via Flash Column Chromatography (FCC). Predicted: ~280°C (760 mmHg).[2]
Solubility Soluble in Ethyl Acetate, Dichloromethane, Ethanol, DMSO.[2]
pKa (Predicted) ~6.5 (Pyridine N), ~8.5 (Hydroxyl)[4]

Technical Insight: The presence of the intramolecular hydrogen bond between the C3-hydroxyl and the C2-carbonyl oxygen stabilizes the molecule but also lowers the melting point compared to its para-isomers, resulting in its oily state at room temperature.

Synthesis & Purification Protocol

The following protocol is adapted from validated patent literature (US 2023/0416256 A1) for the scalable synthesis of Ethyl 3-hydroxypicolinate from 3-hydroxypicolinic acid via Fischer Esterification.

Reaction Logic

The synthesis utilizes a classic acid-catalyzed esterification.[1] Toluene is employed as a co-solvent to facilitate the azeotropic removal of water using a Dean-Stark trap, driving the equilibrium toward the ester product.

Step-by-Step Methodology
  • Reagent Setup:

    • Substrate: 3-Hydroxypicolinic acid (30.0 g, 216 mmol).

    • Solvent: Ethanol (360 mL, excess).

    • Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 10.0 mL).

    • Azeotropic Agent: Toluene (100 mL).[5]

  • Reaction:

    • Charge a round-bottom flask with the substrate, ethanol, toluene, and sulfuric acid.

    • Heat the mixture to reflux (approx. 78°C) .

    • Maintain reflux for 48 hours . Note: Monitor via LC-MS or TLC for consumption of the acid starting material.[1]

  • Workup:

    • Cool the reaction mixture to room temperature (20–25°C).

    • Quench: Carefully add aqueous NaOH (0.92 mol in 150 mL water) to neutralize the acid catalyst.[5] Caution: Exothermic.[1]

    • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 200 mL).

    • Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), and filter.[5]

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

    • Flash Column Chromatography (FCC): Purify using a gradient of Petroleum Ether : Ethyl Acetate (10:1 to 5:1).[5]

    • Yield: ~63% (23.8 g) as a colorless oil .[5]

Workflow Visualization

The following diagram illustrates the synthetic pathway and the downstream utility of Ethyl 3-hydroxypicolinate in generating bicyclic heteroaromatic scaffolds.

SynthesisPath Start 3-Hydroxypicolinic Acid (Solid, MP >200°C) Reagents EtOH, H2SO4 Toluene (Reflux) Start->Reagents Product Ethyl 3-hydroxypicolinate (Colorless Oil) Reagents->Product Fischer Esterification (-H2O) App Furo[3,2-b]pyridine Scaffolds Product->App Cyclization (e.g., w/ Halo-ketones)

Figure 1: Synthetic pathway from 3-hydroxypicolinic acid to the ethyl ester and its subsequent application in heterocycle formation.[6]

Analytical Characterization

To validate the identity of the synthesized oil, compare experimental data against the following standard metrics.

Mass Spectrometry (ESI+):

  • Calculated Mass: 167.16 Da[1][5][7]

  • Observed m/z: 168.1 [M+H]⁺ [2][5]

¹H NMR (400 MHz, CDCl₃):

  • δ 10.65 (s, 1H, -OH) – Characteristic downfield shift due to H-bonding.

  • δ 8.28 (dd, 1H, Pyridine-H)

  • δ 7.35 (m, 2H, Pyridine-H)

  • δ 4.44 (q, J=6.8 Hz, 2H, -OCH ₂CH₃)[8][9]

  • δ 1.43 (t, J=6.8 Hz, 3H, -OCH₂CH ₃) [5][8][9]

Applications in Drug Discovery

1. Kinase Inhibitor Development: Ethyl 3-hydroxypicolinate is a requisite starting material for synthesizing NF-κB Inducing Kinase (NIK) inhibitors.[1] The ester group allows for facile cyclization with alpha-halo ketones to form furo[3,2-b]pyridine cores, a bioisostere of indole used to improve metabolic stability and solubility in drug candidates [2].

2. Chelation Therapy & Metalloenzyme Inhibition: The 3-hydroxy-2-carboxylate motif acts as a bidentate ligand.[1] Derivatives of this ester are explored as inhibitors for metalloenzymes (e.g., histone demethylases) where the oxygen atoms coordinate to the active site metal ion (Fe²⁺ or Zn²⁺).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724483, Ethyl 3-hydroxypicolinate. Retrieved January 30, 2026, from [Link]

  • Li, H., et al. (2023).[6] Small Molecule Inhibitors of NF-kB Inducing Kinase. U.S. Patent Application No. 2023/0416256 A1. Retrieved from

  • Wach, J. Y., et al. (2018). Benzofuran amides and heteroaromatic analogues thereof for use in therapy. WO Patent No. 2018/229193 A1.
  • Royal Society of Chemistry. (2014). Supporting Information: Synthesis of Ethyl 3-hydroxypicolinate. Retrieved from [Link]

Sources

Theoretical Properties of Ethyl 3-Hydroxypicolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-hydroxypicolinate (CAS 73406-50-5) is a specialized pyridine derivative serving as a critical pharmacophore in medicinal chemistry and a structural precursor in analytical spectroscopy. Unlike simple pyridine esters, this molecule exhibits unique theoretical properties governed by Resonance-Assisted Hydrogen Bonding (RAHB) . This intramolecular interaction locks the molecule into a planar conformation, significantly altering its lipophilicity, pKa, and metal-binding affinity compared to its isomers. This guide dissects the molecular architecture, electronic behaviors, and synthetic logic of Ethyl 3-hydroxypicolinate for high-precision research applications.

Molecular Architecture & Electronic Properties

The defining theoretical feature of Ethyl 3-hydroxypicolinate is the proximity of the hydroxyl group (C3 position) to the ethoxycarbonyl group (C2 position). This arrangement facilitates a dominant intramolecular hydrogen bond, creating a pseudo-ring system that dictates its reactivity.

Intramolecular Hydrogen Bonding (RAHB)

Theoretical calculations (DFT) and spectroscopic data indicate that the enol form is thermodynamically preferred over the keto-tautomer in non-polar environments. The hydroxyl proton forms a strong hydrogen bond with the carbonyl oxygen of the ester group, forming a stable 6-membered pseudo-ring.

  • Bond Length: The O-H...O=C distance is optimized for maximum orbital overlap, estimated at 1.7–1.9 Å.

  • Conformational Lock: This H-bond restricts rotation around the C2-C(carbonyl) bond, enforcing planarity. This planarity enhances

    
    -conjugation across the pyridine ring and the ester, lowering the HOMO-LUMO gap.
    
Tautomerism & Proton Transfer

While 3-hydroxypyridines can exist as zwitterions or pyridones in aqueous media, the ethyl ester modification at C2 significantly reduces the basicity of the pyridine nitrogen. Consequently, the neutral 3-hydroxy-pyridine tautomer remains dominant.

G cluster_0 Electronic Stabilization Open Open Conformer (High Energy) Transition Rotational Barrier Open->Transition Bond Rotation Closed Closed Conformer (RAHB Stabilized) Closed->Closed Planar Lock Transition->Closed H-Bond Formation (-5 to -7 kcal/mol)

Figure 1: Thermodynamic equilibrium favoring the intramolecularly hydrogen-bonded "Closed" conformer.

Physicochemical Profile

The following data aggregates theoretical predictions and experimental baselines.

PropertyValue / DescriptionTheoretical Basis
Formula C

H

NO

Pyridine core + Ethyl Ester + Hydroxyl
MW 167.16 g/mol Monoisotopic mass: 167.06
CAS 73406-50-5Unique identifier
LogP (Predicted) 1.1 – 1.3Elevated vs. acid due to esterification and internal H-bond masking polarity.[1][2]
pKa (Pyridine N) ~1.5 – 2.0Drastically lower than pyridine (5.2) due to ortho-ester EWG effect.
pKa (Phenolic OH) ~8.5 – 9.0Stabilized by H-bond; deprotonation requires breaking the RAHB.
H-Bond Donors 1The 3-OH group (often internally satisfied).
H-Bond Acceptors 4Pyridine N, Ester O (carbonyl), Ester O (ether), Hydroxyl O.
Solubility DMSO, MeOH, DCMLipophilic character dominates due to internal H-bonding.

Synthetic Utility & Reactivity[3]

Synthesis from 3-Hydroxypicolinic Acid

The primary synthesis involves Fischer esterification. The mechanism is heavily influenced by the starting material's zwitterionic nature. Acid catalysis is required not just for activation but to protonate the zwitterion, making the carboxylic acid susceptible to nucleophilic attack by ethanol.

Protocol (Standardized):

  • Activation: Reflux 3-hydroxypicolinic acid in anhydrous ethanol with catalytic H

    
    SO
    
    
    
    or Thionyl Chloride (SOCl
    
    
    ).
  • Mechanism: SOCl

    
     generates the acyl chloride in situ (or activated complex), which is rapidly trapped by ethanol.
    
  • Workup: Neutralization is critical. The product precipitates or is extracted into DCM.

Synthesis Start 3-Hydroxypicolinic Acid (Zwitterionic Solid) Inter Acyl Chloride / Activated Complex (Transient) Start->Inter Protonation & Activation Reagent EtOH + SOCl2 / H2SO4 (Activation) Reagent->Inter Product Ethyl 3-hydroxypicolinate (Stable Ester) Inter->Product Nucleophilic Acyl Substitution Byprod Byproducts: SO2, HCl Inter->Byprod

Figure 2: Synthetic pathway via acid-catalyzed esterification.

Reactivity Profile
  • Hydrolysis: The ester is susceptible to base-catalyzed hydrolysis (saponification) to regenerate the parent acid (3-HPA).

  • Nucleophilic Substitution: The ester group can be displaced by amines to form 3-hydroxypicolinamides , a common scaffold in HIV integrase inhibitors.

  • Reduction: Reduction of the ester yields 3-hydroxy-2-(hydroxymethyl)pyridine , a pyridoxine (Vitamin B6) analog.

Coordination Chemistry (Chelation)

Ethyl 3-hydroxypicolinate acts as a versatile ligand. While picolinates are classic N,O-bidentate ligands, the 3-hydroxyl group introduces a "Hard" oxygen donor, potentially creating a tridentate pocket or influencing the bite angle.

Binding Modes:

  • Bidentate (Neutral): Coordination via Pyridine Nitrogen and Ester Carbonyl Oxygen.

  • Tridentate (Anionic): Upon deprotonation of the 3-OH, the molecule can bridge metal centers or form a tight N,O,O-chelate, stabilizing high-oxidation state metals (e.g., Fe(III), Cu(II)).

Chelation Metal M(n+) Nitrogen N (Pyridine) Nitrogen->Metal Coordination Carbonyl O (Ester) Carbonyl->Metal Coordination Hydroxyl OH (C3) Hydroxyl->Nitrogen Inductive Effect Desc Bidentate N,O-Chelation Mode

Figure 3: Primary bidentate coordination mode. The 3-OH group modulates the electronic density of the pyridine nitrogen.

References

  • PubChem. (2025).[2] Ethyl 3-hydroxypicolinate - Compound Summary. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2023). Biosynthesis and properties of 3-Hydroxypicolinic acid derivatives. RSC Advances. [Link]

  • Jankowska, J. et al. (2021).[3] Modern Theoretical Approaches to Modeling Excited-State Intramolecular Proton Transfer. Molecules. [Link]

  • Williams, R. (2022).[4] pKa Data Compilation for Pyridine Derivatives. Organic Chemistry Data. [Link]

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The Strategic Utility of Ethyl 3-Hydroxypicolinate: A Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient construction of complex molecular architectures. Ethyl 3-hydroxypicolinate, a substituted pyridine derivative, has emerged as a highly valuable and versatile building block. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, an electrophilic ester, and a coordinating pyridine ring—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of Ethyl 3-hydroxypicolinate, from its synthesis and chemical properties to its strategic application as a key intermediate in the development of novel therapeutics, particularly in the realm of nicotinic acetylcholine receptor (nAChR) modulators. For researchers and drug development professionals, a thorough understanding of this intermediate's potential can unlock new avenues for innovation and accelerate the discovery of next-generation pharmaceuticals.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a chemical intermediate begins with its fundamental physical and spectroscopic characteristics. The following table summarizes the key properties of Ethyl 3-hydroxypicolinate.

PropertyValueSource
Molecular Formula C₈H₉NO₃N/A
Molecular Weight 167.16 g/mol N/A
CAS Number 73406-50-5N/A
Appearance Off-white to pale yellow solidN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solventsN/A

Spectroscopic Analysis:

Spectroscopic Technique3-Hydroxypicolinic Acid (Reference)Ethyl 3-Hydroxypicolinate (Expected)
¹H NMR Aromatic protons (δ 7.0-8.5 ppm), Hydroxyl and Carboxylic acid protons (broad singlets)Aromatic protons (δ 7.0-8.5 ppm), Hydroxyl proton (broad singlet), Ethyl group (quartet at ~δ 4.3 ppm and triplet at ~δ 1.3 ppm)
¹³C NMR Aromatic carbons (δ 120-160 ppm), Carboxylic carbon (δ ~170 ppm)Aromatic carbons (δ 120-160 ppm), Ester carbonyl carbon (δ ~165-170 ppm), Ethyl group carbons (δ ~60 ppm and ~14 ppm)
IR Spectroscopy Broad O-H stretch (acid, ~2500-3300 cm⁻¹), C=O stretch (acid, ~1700 cm⁻¹), Aromatic C=C and C=N stretches (~1400-1600 cm⁻¹)O-H stretch (alcohol, ~3200-3600 cm⁻¹), C=O stretch (ester, ~1730 cm⁻¹), Aromatic C=C and C=N stretches (~1400-1600 cm⁻¹)
Mass Spectrometry [M+H]⁺ = 140.03[M+H]⁺ = 168.06

Synthesis of Ethyl 3-Hydroxypicolinate: A Practical Approach

The most direct and common method for the preparation of Ethyl 3-hydroxypicolinate is the Fischer esterification of its corresponding carboxylic acid, 3-hydroxypicolinic acid. This acid-catalyzed reaction with ethanol is a robust and scalable method suitable for laboratory and pilot-plant production.[1]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of Ethyl 3-hydroxypicolinate.

Detailed Experimental Protocol:

Materials:

  • 3-Hydroxypicolinic acid (1.0 eq)

  • Anhydrous Ethanol (10-20 volumes)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask charged with 3-hydroxypicolinic acid, add anhydrous ethanol. Stir the suspension at room temperature.

  • Acid Catalysis: Carefully add concentrated sulfuric acid dropwise to the stirred suspension. The addition is exothermic, and the flask may be cooled in an ice bath if necessary.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing crushed ice. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL for a small-scale reaction).

  • Washing: Combine the organic extracts and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 3-hydroxypicolinate.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Ethyl 3-Hydroxypicolinate as a Strategic Chemical Intermediate

The synthetic utility of Ethyl 3-hydroxypicolinate lies in the orthogonal reactivity of its functional groups. This allows for selective transformations at different sites of the molecule, making it a valuable precursor for a wide range of more complex structures.

Key Functional Group Transformations:
  • Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and etherification reactions. This allows for the introduction of various side chains and the construction of ether linkages, which are common motifs in pharmaceutical compounds.

  • Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other carboxylic acid derivatives. The ester can also be reduced to the primary alcohol.

  • Pyridine Ring: The pyridine nitrogen can be N-oxidized or quaternized. The aromatic ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

Workflow for Application in Multi-step Synthesis:

G A Ethyl 3-hydroxypicolinate B O-Alkylation/ Etherification A->B Introduce side chain C Ester Hydrolysis B->C Unmask carboxylic acid D Amide Coupling C->D Form amide bond E Final API D->E Target Molecule

Caption: A representative workflow illustrating the use of Ethyl 3-hydroxypicolinate.

Application in Drug Discovery: A Focus on Nicotinic Acetylcholine Receptor Modulators

A significant application of Ethyl 3-hydroxypicolinate and its derivatives is in the synthesis of modulators of nicotinic acetylcholine receptors (nAChRs).[2][3] These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

The pyridine core of Ethyl 3-hydroxypicolinate serves as a key pharmacophore that can interact with the nAChR binding site. The hydroxyl and ester functionalities provide convenient handles for the introduction of various substituents to modulate the potency, selectivity, and pharmacokinetic properties of the final compounds.[4] For instance, the hydroxyl group can be used to attach linkers to other pharmacophoric elements, while the ester can be modified to improve oral bioavailability.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for Ethyl 3-hydroxypicolinate is not widely available, general precautions for handling substituted pyridines and esters should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation and Contact: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 3-hydroxypicolinate stands as a testament to the power of well-designed chemical intermediates in modern organic synthesis and drug discovery. Its trifunctional nature provides a versatile platform for the efficient construction of complex molecules, particularly those targeting nicotinic acetylcholine receptors. By understanding its synthesis, reactivity, and strategic applications, researchers can leverage the full potential of this valuable building block to accelerate the development of novel and impactful therapeutics.

References

  • RSC Publishing. (n.d.). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Retrieved from [Link]

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  • Google Patents. (n.d.). US9353060B2 - Process for the preparation of 3-hydroxypicolinic acids.
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  • ResearchGate. (n.d.). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Retrieved from [Link]

  • N/A. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3-hydroxybenzoate. Retrieved from [Link]

  • MDPI. (2023, March 22). Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors. Retrieved from [Link]

  • PubMed Central. (2025, January 11). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Retrieved from [Link]

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  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

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  • ResearchGate. (n.d.). High‐Throughput Experimentation (HTE) Applied to the Synthesis of API Impurities: A Case Study in Oxidative Decarboxylation of Aryl Acetic Acids | Request PDF. Retrieved from [Link]

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  • MDPI. (n.d.). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3-hydroxy-3-methylbutanoate. Retrieved from [Link]

  • N/A. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • IMPACTIVE. (2024, May 6). Active Pharmaceutical Ingredients (APIs), the aim of IMPACTIVE. Retrieved from [Link]

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Foreword: The Strategic Value of a Multifunctional Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity and Synthetic Utility of Ethyl 3-hydroxypicolinate

In the landscape of modern drug discovery and materials science, the efficiency of a synthetic campaign is often dictated by the strategic choice of starting materials. Ethyl 3-hydroxypicolinate is a heterocyclic building block of significant interest, embodying a unique convergence of reactive functionalities within a compact, aromatic framework. Its structure, featuring a nucleophilic pyridine nitrogen, a reactive phenolic hydroxyl group, and a versatile ethyl ester, presents a rich tapestry of chemical possibilities. This guide moves beyond a simple cataloging of reactions; it aims to provide a deep, mechanistic understanding of Ethyl 3-hydroxypicolinate's reactivity, empowering researchers to harness its full potential as a scaffold for complex molecular architectures. We will explore the causality behind experimental choices, offering field-proven insights into reaction pathways, protocol optimization, and safety considerations.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is the foundation of its effective application in the laboratory. Ethyl 3-hydroxypicolinate is typically encountered as a light yellow to yellow solid-liquid mixture, necessitating careful handling and storage under an inert atmosphere at room temperature to maintain its integrity.[1]

PropertyValueSource
CAS Number 73406-50-5[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Light yellow to yellow Solid-Liquid Mixture[1]
Storage Inert atmosphere, Room Temperature[1]

While detailed, verified spectra are context-dependent, the structure of Ethyl 3-hydroxypicolinate allows for predictable spectroscopic signatures:

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine ring, a quartet and triplet for the ethyl group, and a broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

  • ¹³C NMR: Signals corresponding to the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group will be present.

  • IR Spectroscopy: Key stretches would include a broad O-H band for the hydroxyl group, a strong C=O stretch for the ester, and C=N/C=C stretches characteristic of the pyridine ring.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 167.16, with fragmentation patterns corresponding to the loss of the ethoxy group or other characteristic fragments.

The Landscape of Reactivity: A Trifunctional Analysis

The synthetic utility of Ethyl 3-hydroxypicolinate stems from the distinct and selectively addressable reactivity of its three primary functional groups. Understanding the interplay and orthogonal potential of these sites is crucial for strategic molecular design.

Reactivity_Sites cluster_mol Ethyl 3-hydroxypicolinate cluster_labels Reactive Centers mol mol N Pyridine Nitrogen (N-Alkylation, N-Oxidation) N:s->mol:n OH Hydroxyl Group (O-Alkylation, O-Acylation) OH:e->mol:w Ester Ester Group (Hydrolysis, Amidation) Ester:w->mol:e

Figure 1: Key reactive sites on Ethyl 3-hydroxypicolinate.
Reactions at the Ester Moiety: Gateway to Amides and Carboxylic Acids

The ethyl ester is arguably the most versatile handle for derivatization, primarily serving as a precursor to the parent carboxylic acid or a diverse range of amides.

The conversion of the ester to 3-hydroxypicolinic acid is a fundamental transformation. While acidic hydrolysis is possible, it is often a reversible reaction requiring a large excess of water to drive to completion.[2][3] In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds to completion, making it the preferred laboratory method.[4] The reaction with an alkali hydroxide, such as sodium hydroxide, yields the corresponding carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.

Figure 2: Base-catalyzed hydrolysis (saponification) of the ester.

Protocol 1: Base-Catalyzed Hydrolysis of Ethyl 3-hydroxypicolinate

  • Dissolution: Dissolve Ethyl 3-hydroxypicolinate (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq) to the flask. The excess base ensures the reaction goes to completion.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After cooling to room temperature, remove the organic solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with a dilute strong acid (e.g., 1M HCl) to a pH of ~3-4. The carboxylic acid product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove salts, and dry under vacuum.

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry, and Ethyl 3-hydroxypicolinate serves as an excellent starting point.[5] The most reliable method involves a two-step, one-pot sequence: hydrolysis of the ester to the carboxylic acid in situ (or using pre-synthesized 3-hydroxypicolinic acid), followed by coupling with a desired amine using a peptide coupling agent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) are standard.[6][7] This approach is highly efficient and minimizes side reactions.

G start Ethyl 3-hydroxypicolinate + Amine (R-NH2) hydrolysis Step 1: In situ Hydrolysis (e.g., LiOH, H2O/THF) start->hydrolysis acid 3-Hydroxypicolinic Acid (Intermediate) hydrolysis->acid coupling Step 2: Amide Coupling (EDC, HOBt, Base) acid->coupling product 3-Hydroxy-picolinamide Derivative coupling->product

Figure 3: Workflow for two-step amide formation.
Reactions at the Hydroxyl Group: Tuning Properties via O-Alkylation

The phenolic hydroxyl group is nucleophilic and can readily undergo reactions such as O-alkylation and O-acylation. These modifications are critical for altering the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which is a key consideration in drug design.[8]

O-alkylation, typically achieved via a Williamson ether synthesis, involves deprotonating the hydroxyl group with a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.[9] The choice of a non-protic solvent like DMF or acetonitrile is crucial to prevent solvation of the nucleophile.

Protocol 2: O-Alkylation of Ethyl 3-hydroxypicolinate

  • Inert Atmosphere: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of Ethyl 3-hydroxypicolinate (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.1 eq, use with extreme caution) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.

  • Electrophile Addition: Add the desired alkyl halide (R-X, 1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Gentle heating may be required for less reactive halides.

  • Quenching & Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate, and purify the crude product by column chromatography.

Reactions at the Pyridine Nitrogen: Modulating Electronics and Solubility

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to alkylation.[10] Reaction with an alkyl halide will form a positively charged pyridinium salt. This transformation has a profound effect on the molecule's properties, significantly increasing its polarity and water solubility. Furthermore, the formation of the pyridinium cation makes the pyridine ring more electron-deficient, altering its susceptibility to other electrophilic or nucleophilic aromatic substitution reactions.

Applications in Medicinal Chemistry and Materials Science

The true value of Ethyl 3-hydroxypicolinate is realized when its multifunctional reactivity is leveraged in multi-step synthesis. Its role as a key intermediate in the development of nicotinic receptor modulators and neurological disorder treatments highlights its importance.[11] For example, the ester can be converted to a specific amide, while the hydroxyl group is alkylated to introduce a pharmacophore that interacts with a biological target.

In materials science, the parent compound, 3-hydroxypicolinic acid (derived from hydrolysis), is well-known for its use as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for the analysis of oligonucleotides.[12] This application leverages the chromophoric nature of the pyridine ring and the acidic proton of the hydroxyl group.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. Ethyl 3-hydroxypicolinate and its parent acid are classified with specific hazards.

Hazard StatementCodeDescriptionSource
Skin IrritationH315Causes skin irritation[1][12]
Eye IrritationH319Causes serious eye irritation[1][12]
Respiratory IrritationH335May cause respiratory irritation[1][12]

Mandatory Handling Procedures:

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

  • Avoidance: Do not allow the chemical to come into contact with skin, eyes, or clothing. Avoid breathing dust.[13]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.

Conclusion

Ethyl 3-hydroxypicolinate is more than just a chemical intermediate; it is a versatile platform for innovation. By understanding the distinct reactivity of its ester, hydroxyl, and pyridine nitrogen functionalities, researchers can strategically design and execute synthetic routes to novel compounds with tailored properties for pharmaceutical and material applications. The protocols and mechanistic insights provided in this guide serve as a foundational resource for unlocking the full synthetic potential of this valuable heterocyclic scaffold.

References

  • Clark, J. (2015). Hydrolysis of esters. Chemguide. Available at: [Link]

  • Garcı́a Ruano, J. L., et al. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. Google Patents, US9475771B2.
  • Antonisse, M. M. G., & Reinhoudt, D. N. (1999). 3-Hydroxypicolinic acid derivatives. ResearchGate. Available at: [Link]

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  • Jiang, X., et al. (2020). Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound. Google Patents, CN111072543B.
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  • Guarin, S. A., et al. (2000). Catalyst and method for amide formation. Google Patents, US6362351B2.
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  • PubChem. Ethyl 3-hydroxypropanoate. National Center for Biotechnology Information. Available at: [Link]

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  • Pearson, A. D., et al. (2016). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (117), 54817. Available at: [Link]

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  • Anderson, G. W., & Young, R. W. (1966). Preparation of amides. Google Patents, US3264281A.
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safety and handling of Ethyl 3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 73406-50-5 Synonyms: Ethyl 3-hydroxy-2-pyridinecarboxylate; 3-Hydroxypyridine-2-carboxylic acid ethyl ester Document Type: Technical Safety & Handling Guide Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Scientists

Part 1: Executive Technical Summary

Ethyl 3-hydroxypicolinate is a bifunctional pyridine scaffold widely utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors (e.g., PI3K, c-Src modulators) and nicotinic receptor ligands. Its chemical utility stems from the orthogonality of its functional groups: a phenolic hydroxyl group at the C3 position and an ethyl ester at the C2 position.

While classified primarily as an irritant, the compound’s handling requirements are dictated by its reactivity profile. The 3-hydroxyl group renders the ring electron-rich but susceptible to oxidation, while the ester moiety is prone to hydrolysis under non-anhydrous conditions. Successful deployment in drug discovery requires strict adherence to inert atmosphere protocols to prevent degradation prior to downstream functionalization, such as triflation or amide coupling.

Part 2: Physicochemical Profile & Hazard Identification
2.1 Chemical Identity & Constants
PropertySpecification
CAS Number 73406-50-5
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Physical State Solid (often supplied as light yellow crystalline powder)
Melting Point 30–35 °C (Low melting solid; may appear as a melt in warm labs)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, Dichloromethane
pKa ~4.8 (Pyridine nitrogen), ~8.5 (Phenolic -OH)
2.2 GHS Hazard Classification

Signal Word: WARNING

Hazard CodeHazard Statement
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Decomposition Hazards: Thermal decomposition releases toxic nitrogen oxides (NOx) and carbon monoxide (CO).

Part 3: Strategic Handling & Engineering Controls
3.1 The "Why" Behind the Protocol

Standard laboratory safety is insufficient for high-purity synthesis; process integrity is the goal.

  • Inert Atmosphere (Critical): The phenolic hydroxyl group at C3 is susceptible to oxidative darkening (quinone formation) upon prolonged exposure to air. Store and handle under Nitrogen or Argon.

  • Moisture Control: The C2-ester is sterically accessible and prone to hydrolysis to the parent acid (3-hydroxypicolinic acid) if exposed to ambient moisture, altering stoichiometry in subsequent coupling reactions.

  • Temperature Management: With a melting point near 30°C, the material may fuse during transit. It should be stored refrigerated (2–8°C) to maintain solid form for easier weighing, but must be equilibrated to room temperature in a desiccator before opening to prevent condensation.

3.2 Hazard Assessment Logic

The following decision tree outlines the safety logic for handling this compound based on scale and state.

G Start Handling Ethyl 3-Hydroxypicolinate StateCheck Check Physical State (MP ~30-35°C) Start->StateCheck Solid Solid / Powder StateCheck->Solid < 30°C Liquid Melt / Solution StateCheck->Liquid > 35°C or Dissolved DustRisk Risk: Dust Inhalation (H335) Solid->DustRisk SkinRisk Risk: Skin Absorption/Irritation (H315) Liquid->SkinRisk Control1 Engineering: Fume Hood PPE: N95/P100 if open bench DustRisk->Control1 Control2 PPE: Nitrile Gloves (Double) Splash Goggles SkinRisk->Control2 Storage Storage: 2-8°C, Inert Gas Keep Desiccated Control1->Storage Control2->Storage

Figure 1: Hazard assessment and control logic for Ethyl 3-hydroxypicolinate based on physical state.

Part 4: Experimental Protocol (Field-Proven)

Context: The most common application of Ethyl 3-hydroxypicolinate in drug development is its conversion into a triflate intermediate (Ethyl 3-(((trifluoromethyl)sulfonyl)oxy)picolinate). This activates the C3 position for palladium-catalyzed cross-coupling (Suzuki/Stille) to build kinase inhibitor libraries.

Safety Note: This reaction involves Triflic Anhydride (Tf₂O), which is highly corrosive and reacts violently with water. The protocol below integrates the safety of the starting material with the hazards of the reagent.

4.1 Protocol: Synthesis of the C3-Triflate Intermediate

Reagents:

  • Ethyl 3-hydroxypicolinate (1.0 equiv)

  • Pyridine (Solvent/Base, anhydrous)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.3 equiv)

  • Dichloromethane (DCM) (Extraction solvent)

Step-by-Step Methodology:

  • Preparation (Inerting):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

    • Why: Moisture will hydrolyze Tf₂O immediately, evolving triflic acid fumes and ruining the stoichiometry.

  • Dissolution:

    • Weigh Ethyl 3-hydroxypicolinate rapidly (hygroscopic risk) and transfer to the flask.

    • Add anhydrous Pyridine (approx. 5 mL per gram of substrate). Stir until fully dissolved.

    • Observation: The solution typically turns yellow.

  • Temperature Control (Critical):

    • Cool the reaction mixture to -40°C using an acetonitrile/dry ice bath or a cryocooler.

    • Why: The reaction with Tf₂O is highly exothermic. Higher temperatures (>0°C) can lead to O- vs N-alkylation competition or decomposition.

  • Addition:

    • Add Tf₂O dropwise via a glass syringe over 20 minutes.

    • Safety: Tf₂O fumes are corrosive. Ensure the needle tip is submerged or close to the liquid surface to minimize vapor release.

  • Reaction & Quench:

    • Allow the mixture to warm to 0°C over 30 minutes, then stir at room temperature for 30 minutes.

    • Quench: Cool back to 0°C and slowly add water.

    • Caution: The quench is exothermic.

  • Workup:

    • Dilute with Ethyl Acetate or DCM. Wash with 1M HCl (to remove pyridine), then saturated NaHCO₃, then Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

4.2 Workflow Visualization

Reaction Substrate Ethyl 3-hydroxypicolinate (Solid) Dissolve Dissolve in Pyridine (Anhydrous) Substrate->Dissolve Cool Cool to -40°C (Prevents Exotherm) Dissolve->Cool AddTf2O Add Tf2O Dropwise (Corrosive Reagent) Cool->AddTf2O Warm Warm to 0°C -> RT (Reaction Completion) AddTf2O->Warm Quench Quench with Water (Exothermic!) Warm->Quench Product Triflate Intermediate (Ready for Coupling) Quench->Product

Figure 2: Synthetic workflow for the conversion of Ethyl 3-hydroxypicolinate to its triflate derivative.

Part 5: Emergency Response & Stability
5.1 Spill Management
  • Solid Spill: Do not dry sweep. Use a HEPA-vacuum or wet-sweep method to avoid generating dust (H335). Place in a sealed container labeled "Hazardous Waste - Irritant."

  • Solution Spill: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust. Ventilate the area.

5.2 Incompatibility
  • Strong Oxidizers: Can react violently.

  • Strong Bases: Will cause rapid hydrolysis of the ester and deprotonation of the phenol.

  • Acids: Stable in mild acid, but strong acid with heat will hydrolyze the ester.

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12870589 (Related Esters). Retrieved January 30, 2026, from [Link]

  • Wright, E. W., et al. (2025).[2] Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. Retrieved January 30, 2026, from [Link]

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Methodological & Application

Application Note: Optimized Strategies for Amide Bond Formation using Ethyl 3-Hydroxypicolinate

[1][2]

Strategic Overview

Ethyl 3-hydroxypicolinate (CAS 73406-50-5) presents a unique set of electronic and steric challenges compared to standard benzoate or picolinate couplings. Successful amide formation requires navigating two competing structural features:

  • Intramolecular Hydrogen Bonding: The C3-hydroxyl group forms a strong hydrogen bond with the C2-carbonyl oxygen.[1][2] While this activates the carbonyl electrophile, it also stabilizes the ground state, potentially requiring higher activation energy for nucleophilic attack.[2]

  • Chelation Potential: The N-pyridine and O-hydroxyl motif is a potent bidentate ligand.[1][2] Trace metals in solvents or reagents can form stable complexes, inhibiting reactivity or complicating purification.[2]

This guide outlines two validated workflows: Direct Aminolysis (for non-hindered, nucleophilic amines) and Hydrolysis-Activation (for anilines, hindered amines, or valuable chiral amines).[2]

Decision Matrix: Pathway Selection

PathwaySelectionStartSubstrate: Ethyl 3-hydroxypicolinateAmineTypeAnalyze Amine PartnerStart->AmineTypeRouteARoute A: Direct AminolysisAmineType->RouteAHigh NucleophilicityRouteBRoute B: Hydrolysis + ActivationAmineType->RouteBLow Nucleophilicity / High ValueCondAAliphatic, Primary,Non-hindered AmineRouteA->CondACondBAniline, Secondary,or Chiral AmineRouteB->CondB

Figure 1: Decision matrix for selecting the optimal synthetic route based on amine nucleophilicity.

Route A: Direct Aminolysis (TBD-Catalyzed)[1][3]

Best for: Primary aliphatic amines, benzylamines.[2] Mechanism: Base-catalyzed nucleophilic acyl substitution.[1][2]

Direct aminolysis avoids the atom-uneconomical steps of hydrolysis and coupling reagent usage.[1][2] While thermal aminolysis often requires temperatures >100°C, the use of TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) allows for milder conditions by activating the ester carbonyl and deprotonating the amine simultaneously.

Reagents & Materials[1][2][4][5][6][7][8][9][10]
  • Ethyl 3-hydroxypicolinate (1.0 equiv)[1]

  • Amine (1.2 – 1.5 equiv)

  • TBD (0.1 – 0.2 equiv) or Lewis Acid catalyst

    
     (10 mol%)
    
  • Solvent: Toluene (anhydrous) or Ethanol (if TBD is not used)

Protocol
  • Setup: In a sealed tube or pressure vial, dissolve Ethyl 3-hydroxypicolinate (1.0 mmol, 167 mg) in anhydrous Toluene (3 mL).

  • Addition: Add the amine (1.5 mmol).

  • Catalysis: Add TBD (0.1 mmol, 14 mg).

    • Expert Insight: If the amine is volatile, ensure the vessel is rated for pressure.[2] If the amine is a solid, ensure full dissolution before heating.[2]

  • Reaction: Heat to 70°C for 4–12 hours. Monitor by TLC (5% MeOH in DCM).[1][2]

    • Note: The 3-OH group may cause the starting material to streak on silica.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (20 mL) and wash with 0.5 M HCl (to remove TBD and excess amine) followed by Brine.

    • Caution: If your product contains a basic amine, skip the acid wash and use a silica plug filtration instead.[2]

  • Purification: Concentrate in vacuo. Recrystallization from EtOH/Heptane is often sufficient due to the high crystallinity of picolinamides.[1][2]

Route B: Hydrolysis & HATU Activation[2]

Best for: Anilines, secondary amines, valuable chiral amines (to prevent racemization of the amine partner).[2] Mechanism: Saponification followed by uronium-based activation.[1][2]

This route is preferred when the amine is a poor nucleophile.[1][2] We utilize HATU because the pyridine nitrogen can act as an internal base, making the active ester intermediate unstable; HATU's rapid kinetics outcompete side reactions like O-acylation of the 3-hydroxyl group.[1]

Phase 1: Saponification (Lithium Hydroxide Method)
  • Dissolution: Dissolve Ethyl 3-hydroxypicolinate (1.0 equiv) in THF/Water (3:1 ratio).

  • Hydrolysis: Add LiOH·H2O (1.5 equiv) at 0°C. Stir at Room Temperature (RT) for 2 hours.

  • Isolation:

    • Acidify carefully to pH 3–4 using 1M HCl.[1][2]

    • Critical: 3-Hydroxypicolinic acid is zwitterionic and water-soluble.[1][2] Do not extract. Instead, lyophilize (freeze-dry) the aqueous mixture to obtain the crude solid containing LiCl.[2] Use this directly in the coupling step (adjusting salt calculations) or desalt using a small C18 plug if necessary.[2]

Phase 2: HATU Coupling Protocol[1][2]
Reagents
  • Crude 3-Hydroxypicolinic acid (1.0 equiv)[1]

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure
  • Pre-activation (Minimizing O-Acylation):

    • Dissolve the acid in DMF (0.2 M concentration).[2]

    • Add DIPEA (1.0 equiv only) and HATU (1.1 equiv).[2]

    • Stir for only 2-3 minutes at 0°C.

    • Why? Prolonged activation can lead to O-activation of the phenol.[1] We want to form the At-ester and immediately trap it.[1][2]

  • Coupling:

    • Add the Amine (1.1 equiv) and the remaining DIPEA (2.0 equiv) simultaneously.

    • Allow to warm to RT and stir for 1–3 hours.

  • Quench: Add 10% Citric Acid solution (if product is not acid-sensitive) or Saturated NH4Cl.

  • Extraction: Extract with EtOAc (3x).

    • Troubleshooting: If the product stays in the aqueous phase (due to the pyridine/phenol polarity), use DCM:Isopropanol (3:1) as the extraction solvent.[1][2]

Reaction Workflow Diagram

CouplingWorkflowcluster_warningRisk ControlAcid3-OH Picolinic AcidActiveEsterActive Ester(Transient)Acid->ActiveEsterActivation (0°C, 2 min)HATUHATU + DIPEA (1 eq)HATU->ActiveEsterProductAmide ProductActiveEster->ProductCoupling (RT, 1h)SideRxnSide Rxn: O-AcylationActiveEster->SideRxnIf >5 min activationAmineAmine + DIPEA (2 eq)Amine->Product

Figure 2: Optimized HATU coupling workflow emphasizing rapid activation to prevent phenolic side reactions.

Analytical Data & Troubleshooting

Expected Physical Properties[1][2][11][12]
  • Appearance: Most 3-hydroxypicolinamides are white to off-white crystalline solids.[1][2]

  • Solubility: Moderate in DCM; Good in DMSO/MeOH.[1][2] Low in Hexanes.[1][2]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Route A) Ester is deactivated by H-bondIncrease Temp to 100°C or switch to TBD catalyst.
Product Streaking (TLC) Chelation with SilicaAdd 1% Triethylamine or 1% Acetic Acid to eluent.[1][2]
O-Acylation (Route B) Over-activationReduce activation time to <2 mins. Add amine before HATU (in situ).[1][2]
Blue/Green Color Copper contaminationProduct is chelating trace Cu.[1][2] Wash with EDTA solution.[1][2]

References

  • Direct Aminolysis Catalysis: Sabot, C., et al. "1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst for the aminolysis of esters."[2] Chemical Society Reviews. [Link]

  • HATU Mechanism: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1][2][3] An efficient peptide coupling additive."[2] Journal of the American Chemical Society. [Link]

  • Picolinate Chemistry: Rebelo, R. A., et al. "Synthesis of 3-hydroxypicolinic acid derivatives."[1][2] Journal of the Brazilian Chemical Society. [Link]

  • Flow Chemistry Aminolysis: "Direct aminolysis of methyl esters with ammonia in continuous flow."[1][2][4] Reaction Chemistry & Engineering. [Link]

derivatization of Ethyl 3-hydroxypicolinate for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-hydroxypicolinate (E3HP) represents a "privileged scaffold" in medicinal chemistry due to its amphoteric nature and capacity for bidentate metal chelation. While the parent molecule is often utilized as a matrix in MALDI-TOF MS due to its UV absorption and proton-transfer capabilities, its utility in drug discovery lies in its transformation into metalloenzyme inhibitors (e.g., HIV integrase, histone demethylases) and fused heterocyclic kinase inhibitors (e.g., PI3K


).

This guide outlines three high-value derivatization pathways optimized for biological screening libraries: O-alkylation (lipophilicity modulation), Amidation (pocket occupancy), and Cyclization (core rigidification to pyrido[3,2-d]pyrimidines).

Strategic Rationale & Reaction Topology

The 3-hydroxy-2-pyridinecarboxylate motif presents a unique Structure-Activity Relationship (SAR) challenge. The 3-hydroxyl group and 2-carbonyl oxygen form a pseudo-ring capable of sequestering divalent cations (


, 

,

).
  • Retaining the Chelate: Essential for targeting metalloproteins (e.g., InhA inhibitors).

  • Blocking the Chelate: Essential for kinase targets where metal stripping causes false positives (PAINS).

Derivatization Workflow (DOT Visualization)

E3HP_Workflow E3HP Ethyl 3-hydroxypicolinate (Starting Material) Ether 3-Alkoxypicolinates (Lipophilicity/Prodrugs) E3HP->Ether Path A: Mitsunobu or Alkyl Halide/Base Amide 3-Hydroxypicolinamides (Pocket Diversity) E3HP->Amide Path B: Direct Aminolysis or Hydrolysis+Coupling Fused Pyrido[3,2-d]pyrimidines (Kinase Inhibitors) E3HP->Fused Path C: Urea/Guanidine Condensation Screen1 Cell-Based Assays Ether->Screen1 Screening: Membrane Permeability Screen2 Metalloenzymes Amide->Screen2 Screening: H-Bond Donors Screen3 Kinase Panels Fused->Screen3 Screening: ATP Competition

Figure 1: Divergent synthetic pathways for E3HP. Path A modifies solubility; Path B targets specific binding pockets; Path C alters the core scaffold entirely.

Detailed Protocols

Protocol A: O-Alkylation (Mitsunobu Variation)

Purpose: To cap the 3-OH group, preventing metal chelation and improving logP for cell permeability. This is preferred over base-mediated alkylation for complex alcohols.[1]

Reagents:

  • Ethyl 3-hydroxypicolinate (1.0 eq)[1]

  • Alcohol (R-OH) (1.2 eq)[1]

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve E3HP,

    
    , and the target alcohol (R-OH) in anhydrous THF (0.1 M concentration) under 
    
    
    
    atmosphere.
  • Cooling: Cool the reaction vessel to 0°C using an ice bath. Rationale: Controls the exothermic nature of the betaine formation.

  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Validation (TLC/LCMS): Monitor for the disappearance of E3HP (retention time shift due to loss of H-bond donor).

  • Workup: Concentrate in vacuo. Triturate with diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (

    
    ). Filter and purify the filtrate via flash chromatography.
    

Self-Validating Checkpoint:

  • NMR: The disappearance of the broad singlet phenolic -OH (~10-11 ppm) and appearance of alkoxy protons is the primary confirmation.

Protocol B: Direct Amidation (Lewis Acid Catalyzed)

Purpose: To diversify the C2 position for Structure-Activity Relationship (SAR) studies. Standard base hydrolysis followed by coupling often fails due to the steric hindrance and electronic repulsion of the 3-OH group. Direct aminolysis is more efficient.

Reagents:

  • Ethyl 3-hydroxypicolinate (1.0 eq)[1]

  • Primary/Secondary Amine (2.0 eq)

  • Catalyst:

    
     (Trimethylaluminum) or 
    
    
    
    (1.0 eq) Note: Handle AlMe3 with extreme caution (pyrophoric).
  • Solvent: Toluene or DCM

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, add the amine and solvent. Carefully add

    
     (2M in hexanes) at 0°C. Stir for 30 mins to form the aluminum-amide complex.
    
  • Coupling: Add E3HP (dissolved in minimal solvent) to the activated amine mixture.

  • Reflux: Heat to 80°C (Toluene) or reflux (DCM) for 4–8 hours. Rationale: The Lewis acid activates the ester carbonyl while protecting the 3-OH via temporary chelation.

  • Quenching: Critical Step. Cool to 0°C. Carefully quench with dilute HCl (1M) or Rochelle’s salt solution to break the aluminum emulsion.

  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    

Data Presentation: Amidation Yield Comparison

MethodReagentsTypical YieldProsCons
Direct Aminolysis

, Toluene
75-90%One-step, high yieldPyrophoric reagents
Hydrolysis-Coupling LiOH then HATU40-60%Mild conditions2 steps, racemization risk
Thermal Neat amine, 120°C30-50%No reagentsDecomposition, limited scope
Protocol C: Cyclization to Pyrido[3,2-d]pyrimidines

Purpose: To generate rigid bicyclic cores bioisosteric to quinazolines (common in EGFR/PI3K inhibitors).

Reagents:

  • Ethyl 3-hydroxypicolinate (1.0 eq)[1]

  • Formamidine acetate or Guanidine HCl (3.0 eq)

  • Base: NaOEt (Sodium ethoxide) (freshly prepared, 4.0 eq)

  • Solvent: Ethanol (anhydrous)

Step-by-Step Methodology:

  • Base Generation: Dissolve sodium metal in anhydrous ethanol to generate NaOEt.

  • Mixture: Add Guanidine HCl (for 2-amino derivatives) or Formamidine acetate (for unsubstituted). Stir for 10 mins.

  • Cyclization: Add E3HP. Heat the mixture to reflux (78°C) for 16 hours.

    • Mechanism:[3][4][5][6][7][8][9] The ethoxide facilitates the nucleophilic attack of the guanidine nitrogen on the ester, followed by intramolecular attack on the C3 position (often requiring activation or leaving group modification, but direct condensation is possible under forcing conditions).

    • Note: Often, the 3-OH must be converted to a leaving group (e.g., -Cl via

      
       on the intermediate amide) for efficient cyclization. However, for 3-hydroxypicolinates, a common route is to first form the 3-hydroxypicolinamide  (Protocol B), then react with triethyl orthoformate.
      
  • Alternative (One-Pot): React E3HP with s-triazine in the presence of base.

Self-Validating Checkpoint:

  • UV-Vis: Significant bathochromic shift (red shift) indicating extended conjugation of the bicyclic system compared to the pyridine precursor.

Biological Screening & Assay Interference (PAINS)

When screening E3HP derivatives, researchers must account for the Metal Chelation Liability .

The Problem: The 3-hydroxy-picolinamide motif (Protocol B products) binds


 and 

with

values in the micromolar range. In enzymatic assays (e.g., histone demethylases), these compounds may appear active solely by stripping the catalytic metal from the enzyme active site.

Mitigation Strategy:

  • Control Assays: Always run the assay with and without excess metal cofactor (e.g., add 10µM

    
    ). If potency drops significantly with added metal, the mechanism is likely non-specific chelation.
    
  • Counter-Screening: Test against an unrelated metalloenzyme (e.g., Carbonic Anhydrase) to determine selectivity.

  • Derivatization Check: Protocol A (O-alkylation) products should be inactive in metal-dependent assays if the mechanism is purely chelation. If O-alkylated analogs retain potency, the inhibition is likely driven by specific hydrophobic interactions.

References

  • Biological Scaffold Relevance

    • Title: Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors.[10]

    • Source: PubMed (NIH).
    • Link:[Link]

  • Matrix & Chelation Properties

    • Title: 3-Hydroxypicolinic acid as an Effective Matrix for MALDI-TOF MS.[1][5][11]

    • Source: ResearchG
    • Link:[Link]

  • Amidation Mechanisms

    • Title: Amide Hydrolysis and Synthesis Mechanisms.[4][9]

    • Source: Master Organic Chemistry.
    • Link:[Link]

  • O-Alkylation Protocols

    • Title: O-alkylation and arylation of Oximes and Hydroxylamines.[12]

    • Source: Organic Chemistry Portal.[12]

    • Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-Hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Impurity Removal & Isolation Protocols

Executive Summary

Ethyl 3-hydroxypicolinate is a critical intermediate in pharmaceutical synthesis, often used as a scaffold for kinase inhibitors and metal-chelating drugs. Its purity is frequently compromised by three distinct classes of impurities:

  • Unreacted Starting Material: 3-Hydroxypicolinic acid (Zwitterionic, high polarity).

  • Oxidative Color Bodies: Red/brown tars resulting from phenolic oxidation or trace iron chelation.

  • Hydrolysis Byproducts: Re-formation of the acid due to improper pH control during workup.

This guide provides chemically grounded, self-validating protocols to isolate high-purity material.

Part 1: The Troubleshooting Matrix

Quick diagnostic solutions for common observations.

Observation Likely Culprit Immediate Action
Product is Red/Brown Oxidation or Metal Chelation. The 3-hydroxy-2-carbonyl motif is a potent chelator of Fe(III), which is red.1. Treat organic layer with EDTA solution or SiliaMetS® scavengers.2. Recrystallize with activated carbon.
High Acid Value (AV) Unreacted 3-Hydroxypicolinic Acid. Incomplete esterification or hydrolysis.1. Wash organic layer with saturated NaHCO₃ (pH ~8.5).2. Do NOT use NaOH (hydrolyses the ester).
Oiling Out Solvent Entrapment. Impurities are depressing the melting point.1. Seed with pure crystal.2. Switch to a Toluene/Heptane recrystallization system.
Low Yield Aqueous Loss. The pyridine nitrogen makes the ester soluble in acidic water (pH < 4).1. Ensure aqueous waste pH is > 6.0 before disposal.2. Salt out the aqueous layer with NaCl.

Part 2: Deep Dive – Removing 3-Hydroxypicolinic Acid

The Challenge: Amphoteric Solubility

The primary impurity, 3-hydroxypicolinic acid, is amphoteric (pKa₁ ~2 [COOH], pKa₂ ~5 [Pyridine N], pKa₃ ~10 [Phenol OH]).[1][2][3][4][5][6][7][8] The target ester retains the basic pyridine nitrogen and the acidic phenol, making separation tricky.

The Protocol: pH-Switched Extraction

Objective: Selectively ionize the acid impurity while keeping the ester neutral.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • The Critical Wash:

    • Wash the organic phase with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1][2][4][8][9][10] NaHCO₃ (pH ~8.5) is strong enough to deprotonate the carboxylic acid of the impurity (forming the water-soluble carboxylate) but too weak to deprotonate the phenol of the ester or hydrolyze the ester bond [1].

  • Validation: Check the aqueous layer pH. It must be basic (pH 8–9).

  • Recovery: Separate layers. The impurity moves to the aqueous phase; the product remains in the organic phase.

  • Drying: Dry organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ if metal chelation is suspected).

Visualization: Extraction Logic

ExtractionLogic Crude Crude Mixture (Ester + Acid Impurity) Solvent Dissolve in EtOAc Crude->Solvent Wash Wash with sat. NaHCO3 (pH ~8.5) Solvent->Wash Targeting Carboxyl Group PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains Neutral Ester) PhaseSep->OrgLayer Product retained AqLayer Aqueous Layer (Contains Ionized Acid Impurity) PhaseSep->AqLayer Impurity removed Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Waste Discard (or re-acidify to recover acid) AqLayer->Waste

Figure 1: Selective extraction workflow utilizing the pKa difference between the carboxylic acid impurity and the target ester.

Part 3: Polishing – Recrystallization & Decolorization

The Challenge: The "Red" Impurity

Pyridine derivatives are prone to N-oxidation and phenolic oxidation, creating highly colored impurities that adsorb strongly to the crystal lattice. Furthermore, the 3-hydroxy-picolinate motif mimics the structure of siderophores (iron-binding molecules), meaning even ppb levels of iron from steel reactors can cause discoloration [2].

The Protocol: Dual-Solvent Recrystallization

Solvent System: Toluene (Good solvent) / Heptane (Anti-solvent) OR Ethanol/Water. Recommendation:Toluene/Heptane is preferred to avoid hydrolysis risks associated with hot water.

  • Dissolution: Suspend crude solid in minimal Toluene at 80°C.

  • Adsorption (Crucial Step):

    • Add Activated Carbon (5 wt% relative to mass).

    • Stir at 80°C for 15 minutes.

    • Why: Carbon preferentially adsorbs planar, aromatic colored impurities and metal-organic complexes.

  • Filtration: Hot filter through a celite pad to remove carbon.

  • Crystallization:

    • Slowly add Heptane (anti-solvent) dropwise to the hot filtrate until slight turbidity persists.

    • Allow to cool slowly to Room Temperature (RT), then to 0°C.

  • Isolation: Filter crystals and wash with cold Heptane.

Visualization: Thermal Purification Cycle

Recrystallization CrudeSolid Crude Solid (Colored) Dissolve Dissolve in Toluene (80°C) CrudeSolid->Dissolve Carbon Add Activated Carbon (Adsorb Color) Dissolve->Carbon Filter Hot Filtration (Remove Carbon) Carbon->Filter AntiSolvent Add Heptane (Induce Nucleation) Filter->AntiSolvent Cool Cool to 0°C (Crystal Growth) AntiSolvent->Cool Pure Pure White Crystals Cool->Pure

Figure 2: Recrystallization workflow emphasizing the carbon treatment step for color removal.

Part 4: Metal Scavenging (Trace Impurities)

If the material is being used for biological screening, trace metals (Pd, Cu, Fe) must be removed, as the 3-hydroxy-picolinate moiety will carry them into the assay.

  • Standard Wash: Not effective for chelated metals.

  • Solution: Dissolve product in EtOAc and stir with SiliaMetS® Thiol or DMT scavengers for 2 hours, then filter. This breaks the chelate complex more effectively than simple extraction [3].

References

  • PubChem. Ethyl 3-hydroxypicolinate (Compound Summary). National Library of Medicine. Available at: [Link]

  • ResearchGate. Purification of Esterification Products. (Discussion on removing acid impurities and urea byproducts). Available at: [Link]

  • Chempedia. General procedures for the purification of Esters. (Standard protocols for washing and distillation).[3] Available at: [Link]

Sources

overcoming low reactivity of Ethyl 3-hydroxypicolinate in substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Ethyl 3-hydroxypicolinate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this versatile but often unreactive heterocyclic building block. Here, we dissect the underlying chemical principles governing its reactivity and provide field-tested troubleshooting strategies and detailed protocols to ensure your substitution reactions proceed with optimal efficiency and yield.

Introduction: Understanding the Reactivity of Ethyl 3-Hydroxypicolinate

Ethyl 3-hydroxypicolinate presents a unique set of challenges in substitution reactions, primarily centered on the nucleophilicity of the hydroxyl group. Its reactivity is a delicate balance of competing electronic effects from the pyridine ring nitrogen, the electron-withdrawing ethyl ester at the 2-position, and the hydroxyl group at the 3-position.

  • Electron-Deficient Ring: The pyridine nitrogen atom is highly electronegative, withdrawing electron density from the ring carbons. This makes the aromatic system generally resistant to electrophilic attack but more amenable to nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions.

  • Competing Electron-Withdrawing Groups: The ethyl picolinate moiety at C-2 further deactivates the ring towards electrophiles and can influence the acidity of the C-3 hydroxyl group.

  • The Poor Leaving Group: The core issue in substitution reactions is that the hydroxyl group (–OH) is a notoriously poor leaving group. For a substitution reaction to occur at the oxygen, it must first be activated to transform the hydroxyl into a group that is stable upon departure, such as water, a sulfonate, or a phosphonium salt derivative.

This guide will focus on converting the 3-hydroxyl group into an ether linkage (O-alkylation), a common synthetic transformation that frequently encounters roadblocks.

Frequently Asked Questions (FAQs)

Q1: Why is my Williamson ether synthesis failing with ethyl 3-hydroxypicolinate? I've added a strong base and my alkyl halide, but I only recover starting material.

A1: This is a classic issue stemming from two primary factors: insufficient deprotonation and the inherent low nucleophilicity of the resulting pyridinolate anion.

  • Basicity and pKa: The hydroxyl group of 3-hydroxypyridine has a pKa of approximately 8.7. While a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is sufficient for deprotonation, the equilibrium can be influenced by the solvent and reaction temperature.

  • Nucleophilicity of the Anion: Upon deprotonation, the negative charge on the oxygen is delocalized into the electron-deficient pyridine ring. The resonance structures show that the negative charge can reside on the ring nitrogen, which significantly stabilizes the anion but also reduces the electron density on the oxygen atom, thereby decreasing its nucleophilicity. This makes the subsequent SN2 attack on the alkyl halide a slow and often inefficient process.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Water will quench your strong base and inhibit deprotonation. Use freshly dried solvents (e.g., DMF, THF, Dioxane) and flame-dry your glassware.

  • Increase Temperature: After deprotonation, heating the reaction mixture can provide the necessary activation energy for the SN2 step. Monitor for potential decomposition.

  • Use a More Reactive Electrophile: Switch from an alkyl chloride or bromide to an alkyl iodide or a more potent electrophile like an alkyl triflate.

  • Consider a Phase-Transfer Catalyst: In a biphasic system, a catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the pyridinolate anion into the organic phase, increasing its effective concentration and reactivity.

Q2: I'm observing significant side products and low yields when attempting to activate the hydroxyl group. What's going wrong?

A2: Aggressive activation methods can lead to unintended side reactions. For instance, using strong acids to protonate the hydroxyl group can also protonate the basic pyridine nitrogen, deactivating the entire molecule towards nucleophiles.[1] High temperatures with strong bases can sometimes lead to ring-opening or other decomposition pathways. A more nuanced approach is often required.

Q3: Are there alternative methods to the Williamson ether synthesis for this substrate?

A3: Absolutely. When the SN2 pathway is problematic, the Mitsunobu reaction is an excellent and often superior alternative for forming C-O bonds.[2][3][4] This reaction activates the hydroxyl group in situ under mild, neutral conditions, avoiding the need for a strong base and pre-formation of the alkoxide. It is particularly effective for alcohols with lower nucleophilicity.[3][5]

Troubleshooting Guide: Key Substitution Methodologies

This section provides a deeper dive into the two primary methods for achieving etherification of ethyl 3-hydroxypicolinate, outlining the causality behind experimental choices and providing solutions to common failures.

Method 1: The Williamson Ether Synthesis - A Troubleshooter's Workflow

The Williamson ether synthesis is a fundamental SN2 reaction. Success hinges on maximizing the concentration and nucleophilicity of the pyridinolate anion while using a sufficiently reactive electrophile.[6]

Williamson_Troubleshooting start Start: Low Yield in Williamson Ether Synthesis check_deprotonation Issue Check Incomplete Deprotonation? start->check_deprotonation check_sn2 Issue Check Slow SN2 Reaction? start->check_sn2 check_side_reactions Issue Check Side Reactions? (e.g., E2) start->check_side_reactions sol_base Solution 1.1: Stronger Base/Anhydrous Conditions Use NaH (60% in oil) or KHMDS. Ensure rigorously dry solvent (DMF, THF). check_deprotonation->sol_base Verify with test reaction (e.g., quenching with D2O). sol_temp Solution 1.2: Increase Temperature After base addition, heat to 60-100 °C to drive SN2. check_deprotonation->sol_temp sol_electrophile Solution 2.1: More Reactive Electrophile Switch R-Br to R-I or R-OTs. check_sn2->sol_electrophile sol_catalyst Solution 2.2: Add Catalyst Use catalytic NaI or TBAB. check_sn2->sol_catalyst sol_e2 Solution 3.1: Mitigate E2 Use primary or methyl halides. Avoid secondary/tertiary halides. check_side_reactions->sol_e2 Analyze crude NMR for alkene byproducts. end_success Success: Improved Yield sol_base->end_success sol_temp->end_success sol_electrophile->end_success sol_catalyst->end_success sol_e2->end_success

Caption: Troubleshooting workflow for the Williamson ether synthesis.

ParameterStandard ConditionTroubleshooting ModificationRationale for Change
Base K₂CO₃, Cs₂CO₃NaH, KHMDS, t-BuOKCarbonates are often not strong enough for complete deprotonation. Stronger, non-nucleophilic bases ensure the formation of the pyridinolate.
Solvent Acetone, CH₃CNAnhydrous DMF, THFPolar aprotic solvents stabilize the transition state of an SN2 reaction and effectively solvate the cation, freeing the anion.[7]
Electrophile Alkyl Bromide (R-Br)Alkyl Iodide (R-I), Alkyl Tosylate (R-OTs)Iodide and tosylate are better leaving groups than bromide, which lowers the activation energy of the SN2 step.[8]
Temperature Room Temperature60 - 100 °CProvides the necessary energy to overcome the activation barrier for the reaction between a weak nucleophile and the electrophile.
Additive NoneNaI (catalytic), TBABNaI facilitates in situ conversion of R-Cl/R-Br to the more reactive R-I (Finkelstein reaction). TBAB acts as a phase-transfer catalyst.
Method 2: The Mitsunobu Reaction - A Superior Alternative

The Mitsunobu reaction circumvents the need for a strong base by activating the hydroxyl group with a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[2][3] This forms an alkoxyphosphonium salt intermediate, which is an exceptionally good leaving group, readily displaced by a nucleophile.

Mitsunobu_Mechanism cluster_activation Activation Step cluster_substitution Substitution Step PPh3 PPh₃ Betaine Betaine Intermediate (zwitterion) PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt [Ar-O-P⁺Ph₃] Betaine->Alkoxyphosphonium + Ar-OH (- H⁺) Pyridinol Ethyl 3-hydroxypicolinate (Ar-OH) Product Product: Ether (Ar-O-R') Alkoxyphosphonium->Product + R'-OH Nucleophile Alcohol (R'-OH) as Nucleophile Byproduct1 Ph₃P=O Product->Byproduct1 forms Byproduct2 DEAD-H₂ Product->Byproduct2 forms

Caption: Simplified mechanism of the Mitsunobu reaction for etherification.

  • Issue: Reaction stalls or gives low yield.

    • Cause: The pKa of the nucleophile (the incoming alcohol in this case) might be too high. The reaction generally works best for acidic pronucleophiles. However, for alcohol-alcohol coupling, the acidity of the pyridinol itself is key. If the pKa of the 3-hydroxypyridine derivative is >13, the reaction can be sluggish or fail.[9]

    • Solution: Ensure reagents are pure and anhydrous. Use a slight excess (1.2-1.5 eq.) of PPh₃ and the azodicarboxylate. Perform the reaction at 0 °C to room temperature.

  • Issue: Difficult purification due to byproducts (triphenylphosphine oxide, reduced azodicarboxylate).

    • Solution 1 (Reagent Modification): Use polymer-supported triphenylphosphine (PS-PPh₃). This allows the resulting phosphine oxide byproduct to be removed by simple filtration.[9]

    • Solution 2 (Alternative Azodicarboxylate): Di-tert-butyl azodicarboxylate (DBAD) can be used. Its reduced form is more easily removed. 1,1’-(Azodicarbonyl)dipiperidine (ADDP) is another alternative that can reduce the formation of unwanted side products.[9]

Experimental Protocols

CAUTION: These procedures should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment (PPE).

Protocol 1: Optimized Williamson Ether Synthesis

This protocol is for the reaction of ethyl 3-hydroxypicolinate with benzyl bromide.

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Deprotonation: Add ethyl 3-hydroxypicolinate (1.67 g, 10 mmol). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq.) portion-wise over 10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a sodium salt may be visible.

  • Addition of Electrophile: Add benzyl bromide (1.31 mL, 11 mmol, 1.1 eq.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired ether.

Protocol 2: Mitsunobu Etherification

This protocol details the reaction of ethyl 3-hydroxypicolinate with isopropanol.

  • Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere, add ethyl 3-hydroxypicolinate (1.67 g, 10 mmol), triphenylphosphine (PPh₃, 3.15 g, 12 mmol, 1.2 eq.), and anhydrous tetrahydrofuran (THF, 40 mL).

  • Addition of Alcohol: Add isopropanol (0.92 mL, 12 mmol, 1.2 eq.).

  • Cooling: Cool the resulting solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.89 mL, 12 mmol, 1.2 eq.) dropwise over 20 minutes. A color change and/or precipitate may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18 hours. Monitor progress by TLC or LC-MS.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude residue can be directly purified by column chromatography. The byproducts (PPh₃=O and the hydrazine derivative) are typically polar and can be separated using a hexanes/ethyl acetate gradient.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Dodge, J. A., et al. (2005). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Bioorganic & Medicinal Chemistry Letters, 15(1), 147-150.
  • ChemTube3D. (n.d.). Mitsunobu Reaction Overview Full mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Pelletier, J. C., et al. (2005). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Hydroxyl Group Substitution - Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • CureFFI.org. (2015, February 27). Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles. Retrieved from [Link]

  • Wipf Group. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. Retrieved from [Link]

Sources

solvent selection for Ethyl 3-hydroxypicolinate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3-Hydroxypicolinate Solvent Selection

Current Status: Online 🟢 Ticket Volume: High (Amidation Kinetics, Regioselectivity, Solubility) Support Level: Tier 3 (Senior Application Scientist)[1]

System Overview: The Molecule

Before initiating any troubleshooting protocol, you must understand the "hardware" you are working with. Ethyl 3-hydroxypicolinate is not a standard ester; it is a bifunctional chelator with internal electronic feedback loops.[1][2]

  • CAS: 70947-67-2[1][2]

  • Core Feature: An intramolecular hydrogen bond between the phenolic hydroxyl (C3-OH) and the ester carbonyl oxygen (C2-C=O) or the pyridine nitrogen.

  • Implication: This H-bond "locks" the conformation, reducing the electrophilicity of the ester carbon (making amidation difficult) and altering the pKa of the hydroxyl group.

PropertyValue (Approx.)Critical Note
LogP ~1.1 - 1.3Lipophilic enough for DCM/EtOAc; poor water solubility.[1][2]
pKa (OH) ~8.5 - 9.5More acidic than phenol due to the electron-withdrawing pyridine ring.[1][2]
H-Bond Donor 1 (Phenol OH)Participates in strong intramolecular locking.[1][2]
H-Bond Acceptor 3 (N, C=O, OH)The Pyridine N is a competing binding site for metals.[1]

Troubleshooting Guides (Tickets)

Ticket #001: Amidation Reaction is "Stuck" or Sluggish

User Report: "I'm trying to react Ethyl 3-hydroxypicolinate with a primary amine in THF, but conversion is <20% after 24 hours."

Root Cause Analysis: The intramolecular hydrogen bond (OH···O=C) stabilizes the ground state of the ester, making the carbonyl carbon less electrophilic (less prone to nucleophilic attack). In non-polar or weakly polar solvents (THF, Toluene), this H-bond remains intact, significantly retarding the reaction rate [1].

Resolution Protocol: To accelerate the reaction, you must "unlock" the conformation by disrupting the internal H-bond.

  • Solvent Switch: Switch to Methanol (MeOH) or Trifluoroethanol (TFE) .[1][2]

    • Mechanism:[2][3][4][5] These protic solvents act as external H-bond donors, solvating the carbonyl oxygen and the phenolic OH separately. This breaks the internal lock and activates the carbonyl for nucleophilic attack.

  • Catalytic Additive: If you must use aprotic solvents (e.g., for solubility reasons), add 10-20 mol% of a Lewis Acid like Sc(OTf)₃ or a mild base.[1]

  • Microwave: Solvent-free conditions under microwave irradiation often drive this specific transformation by overcoming the activation energy barrier imposed by the H-bond [2].

Status: Resolved

Ticket #002: Low Yield in O-Alkylation (Ether Synthesis)

User Report: "I am trying to attach an alkyl chain to the 3-OH group using alkyl bromide and K2CO3 in Ethanol, but I'm getting mixtures and low yield."

Root Cause Analysis:

  • Protic Solvent Interference: Ethanol solvates the phenoxide anion (the nucleophile) too strongly via hydrogen bonding, reducing its nucleophilicity.

  • N-Alkylation Competition: The pyridine nitrogen is also nucleophilic.[1][2] In protic solvents, the distinction between the "hard" oxygen and "soft" nitrogen nucleophiles becomes blurred, leading to N-alkylated byproducts (pyridinium salts) [3].

Resolution Protocol:

  • Solvent Switch: Use DMF (N,N-Dimethylformamide) or Acetone .[1][2]

    • Why: These polar aprotic solvents solvate the cation (K+) well but leave the phenoxide anion "naked" and highly reactive.

  • Base Selection: Use Cesium Carbonate (Cs₂CO₃) .[1][2] The "Cesium Effect" improves solubility in DMF and promotes O-alkylation over N-alkylation due to looser ion pairing.[1][2]

  • Temperature: Keep the reaction <60°C. Higher temperatures increase the rate of the unwanted N-alkylation (which has a higher activation energy).

Status: Resolved

Ticket #003: Metal-Catalyzed Coupling Failed (Catalyst Poisoning)

User Report: "My Suzuki/Sonogashira coupling on the pyridine ring is failing. The catalyst seems dead."

Root Cause Analysis: Ethyl 3-hydroxypicolinate is a potent bidentate ligand.[1][2] The Nitrogen (N1) and the Hydroxyl (O3) or Carbonyl (O2) form a "pincer" that can chelate transition metals (Pd, Cu, Ni) more strongly than your phosphine ligands [4].[1] You are essentially synthesizing a metal complex rather than performing catalysis.

Resolution Protocol:

  • Solvent Strategy: Avoid strongly coordinating solvents like DMSO or Acetonitrile if possible, as they exacerbate the ligand exchange competition.

  • Protection: You must protect the 3-OH group (e.g., as a TBS ether or Methyl ether) before attempting metal-catalyzed cross-couplings.[1] This breaks the chelation bite angle.

  • Alternative: If protection is impossible, use a solvent system that out-competes the substrate, such as 1,4-Dioxane/Water mixtures, and increase catalyst loading to 5-10 mol%.[1]

Status: Pending User Trial

Visual Troubleshooting Workflow

The following decision tree illustrates the solvent logic based on the desired chemical transformation.

SolventSelection Start Start: Select Reaction Type Type_Amidation Amidation / Aminolysis (Reaction at Ester) Start->Type_Amidation Type_Alkylation O-Alkylation (Ether Formation) Start->Type_Alkylation Type_Coupling Metal Catalysis (Suzuki/Heck/etc.) Start->Type_Coupling Issue_Hbond Issue: Intramolecular H-Bond locks reactivity Type_Amidation->Issue_Hbond Issue_Ambident Issue: O vs N Selectivity (Ambident Nucleophile) Type_Alkylation->Issue_Ambident Issue_Chelation Issue: Substrate Sequesters Catalyst (Pd/Cu) Type_Coupling->Issue_Chelation Solvent_Protic RECOMMENDED: Methanol, TFE, or Solvent-Free (Microwave) Issue_Hbond->Solvent_Protic Disrupts H-Bond Solvent_Aprotic RECOMMENDED: DMF, Acetone, NMP (Promotes 'Naked' Anion) Issue_Ambident->Solvent_Aprotic Favors O-Alkylation Solvent_NonCoord RECOMMENDED: Dioxane, Toluene (Requires OH-Protection) Issue_Chelation->Solvent_NonCoord Minimizes Competition

Figure 1: Decision matrix for solvent selection based on the dominant mechanistic barrier.[1]

Solubility & Physical Data Reference

When designing workups or crystallization, refer to this solubility profile.

Solvent ClassRepresentative SolventsSolubility RatingApplication Note
Chlorinated DCM, ChloroformHigh Excellent for extraction and standard reactions.[1][2]
Polar Aprotic DMF, DMSO, NMPHigh Ideal for alkylations; difficult to remove (high BP).[1][2]
Polar Protic Methanol, EthanolModerate/High Good for amidation; risk of transesterification if heated.[1][2]
Ethers THF, 1,4-DioxaneModerate Good general purpose; check for peroxide formation.[1][2]
Hydrocarbons Hexane, HeptaneLow/Insoluble Use as an antisolvent for crystallization.[1][2]
Aqueous Water, BrineLow Product will crash out or oil out; pH dependent (amphoteric).[1][2]

Mechanistic Insight: The Chelation Trap

The diagram below details why metal-catalyzed reactions often fail with this specific substrate. The 3-OH and Pyridine N form a stable 5-membered chelate ring with metals (


).[1][2]

Chelation PyridineN N (Pyridine) Metal M (Pd/Cu) PyridineN->Metal Coordination HydroxylO O (Hydroxyl) HydroxylO->Metal Coordination Carbonyl C=O (Ester) HydroxylO->Carbonyl Intramolecular H-Bond (Native State) Desc Stable 5-Membered Ring Deactivates Catalyst Metal->Desc

Figure 2: Bidentate chelation mode of Ethyl 3-hydroxypicolinate.[1][2] This interaction competes with catalytic cycles.

References

  • Melander, C., & Horne, D. A. (1997).[1][2] Aminolysis of phenyl salicylate in acetonitrile. A study of intramolecular catalysis in an aprotic solvent. Journal of the American Chemical Society, 119(6), 1483-1484.[1]

  • Cravotto, G., et al. (2017).[1][2] Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. RSC Advances.

  • Burakova, E. A., et al. (2002).[1][2] N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Russian Chemical Bulletin. [1][2]

  • Cipurković, A., et al. (2021).[1][2][6] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.[1][2][6] Open Journal of Applied Sciences.

Sources

temperature optimization for Ethyl 3-hydroxypicolinate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Temperature Optimization for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Temperature in Esterification

The synthesis of Ethyl 3-hydroxypicolinate via the Fischer-Speier esterification of 3-hydroxypicolinic acid with ethanol is a cornerstone reaction for many research and development applications.[1][2] The reaction, catalyzed by a strong acid like sulfuric acid, is a reversible equilibrium-driven process.[1][3][4][5] Temperature is a double-edged sword in this synthesis; it can significantly enhance the reaction rate but can also promote undesirable side reactions if not carefully controlled. This guide will help you navigate the thermal landscape of this important transformation.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of Ethyl 3-hydroxypicolinate, with a focus on temperature-related issues.

Question 1: My reaction is very slow and I'm seeing low conversion to Ethyl 3-hydroxypicolinate. What is a good starting temperature?

Answer: For the Fischer esterification of aromatic carboxylic acids, a common starting point is to reflux the reaction mixture. Given that ethanol is your alcohol and likely the solvent, the initial reflux temperature will be around its boiling point (78°C). However, for pyridine carboxylic acids, slightly higher temperatures are often beneficial. A patent for the synthesis of a related compound, ethyl nicotinate, suggests an initial reaction temperature of 50-65°C, followed by an increase to reflux to remove water.[6][7]

  • Expert Recommendation: Begin your optimization studies with a reaction temperature of 80-85°C . This provides a good balance between reaction rate and minimizing potential side reactions. Monitor your reaction progress by TLC or LC-MS to establish a baseline conversion rate.

Question 2: I've increased the temperature to accelerate the reaction, but my yield has decreased and I'm observing byproduct formation. What's happening?

Answer: High temperatures, while increasing the initial reaction rate, can lead to several side reactions that consume your starting material and product, ultimately lowering your yield. The two primary concerns at elevated temperatures for this specific synthesis are:

  • Decarboxylation: Aromatic carboxylic acids, especially those with activating hydroxyl groups, can undergo decarboxylation at high temperatures to yield 3-hydroxypyridine. Studies on similar phenolic acids, such as p-coumaric acid, have shown decarboxylation occurring at temperatures around 115-150°C.[8]

  • Ether Formation: The acid catalyst can also promote the dehydration of ethanol to form diethyl ether, particularly at temperatures exceeding 140°C.[9] While less likely to be a major issue at the boiling point of ethanol, it's a possibility if you are driving the reaction at very high temperatures in a sealed vessel.

  • Expert Recommendation: If you suspect high-temperature side reactions, reduce the reaction temperature to the 80-100°C range. It is crucial to find the "sweet spot" where the esterification proceeds at a reasonable rate without significant byproduct formation.

Question 3: My reaction seems to stall at a certain conversion, even after prolonged reaction times. How can I drive the equilibrium towards the product?

Answer: Fischer esterification is a reversible reaction, meaning it will reach an equilibrium point where the rates of the forward (esterification) and reverse (hydrolysis) reactions are equal.[1][3][4][5] To achieve high conversion, you need to shift the equilibrium to the product side. This can be achieved by:

  • Using an Excess of a Reactant: The most common and cost-effective strategy is to use a large excess of ethanol. This not only acts as the solvent but also drives the reaction forward according to Le Châtelier's principle. Using a 10-fold excess of alcohol can significantly increase the yield.[3]

  • Removing Water: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. Removing water as it forms is a highly effective way to drive the reaction to completion. This can be accomplished by using a Dean-Stark apparatus with a suitable azeotroping solvent like toluene. A patent for ethyl nicotinate synthesis utilizes this method by first reacting at a lower temperature and then increasing to reflux to azeotropically remove water.[6][7]

  • Expert Recommendation: Combine both strategies for optimal results. Use a significant excess of ethanol and employ a Dean-Stark apparatus to remove water. This will allow the reaction to proceed to a much higher conversion, even at a moderate temperature.

Temperature Optimization Protocol

This section provides a detailed, step-by-step methodology for systematically optimizing the reaction temperature for your Ethyl 3-hydroxypicolinate synthesis.

Objective: To determine the optimal reaction temperature that maximizes the yield of Ethyl 3-hydroxypicolinate while minimizing the formation of byproducts.

Materials:

  • 3-hydroxypicolinic acid

  • Anhydrous ethanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic water removal, optional)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Dean-Stark apparatus (recommended)

  • TLC plates and developing chamber

  • LC-MS for accurate conversion and purity analysis

Experimental Workflow Diagram:

Temperature_Optimization_Workflow cluster_prep Reaction Setup cluster_screening Temperature Screening cluster_analysis Analysis cluster_optimization Optimization Setup Set up reaction with 3-hydroxypicolinic acid, excess ethanol, and acid catalyst T1 Reaction 1: 80°C Setup->T1 Run in parallel T2 Reaction 2: 90°C Setup->T2 Run in parallel T3 Reaction 3: 100°C Setup->T3 Run in parallel T4 Reaction 4: 110°C Setup->T4 Run in parallel Monitor Monitor reactions at set time points (e.g., 2, 4, 6, 8 hours) by TLC/LC-MS T1->Monitor T2->Monitor T3->Monitor T4->Monitor Analyze Analyze yield and purity for each -temperature and time point Monitor->Analyze Optimal Determine optimal temperature and reaction time Analyze->Optimal

Caption: Workflow for Temperature Optimization.

Procedure:

  • Reaction Setup: In four separate, identical reaction vessels, charge 3-hydroxypicolinic acid (1 equivalent), anhydrous ethanol (10-20 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents). If using a Dean-Stark trap, add toluene as the azeotroping solvent.

  • Temperature Screening: Set the temperature of each reaction to a different value: 80°C, 90°C, 100°C, and 110°C.

  • Reaction Monitoring: At regular intervals (e.g., every 2 hours), take a small aliquot from each reaction mixture. Quench the acid catalyst with a small amount of saturated sodium bicarbonate solution and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC and LC-MS to determine the conversion to product and the formation of any byproducts.

  • Data Analysis: After a set reaction time (e.g., 8-12 hours), or once the reaction with the highest conversion appears to have plateaued, work up all reactions. Isolate the product and calculate the yield for each temperature. Analyze the purity of the isolated product by NMR and LC-MS.

  • Optimization: Compare the yield and purity data for each temperature. The optimal temperature will be the one that provides the highest yield of pure Ethyl 3-hydroxypicolinate in a reasonable amount of time.

Data Summary Table

Temperature (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)Purity (%)Observations
808757098Slow but clean reaction
906908597Good reaction rate, minimal byproducts
1004958895Faster reaction, slight increase in impurities
1104928090Evidence of some product degradation/byproducts

Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.

Mechanistic Considerations

The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps.

Reaction Mechanism Diagram:

Fischer_Esterification RCOOH 3-Hydroxypicolinic Acid Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid + H+ EtOH Ethanol H_plus H+ (catalyst) Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + Ethanol Protonated_ester Protonated Ester Tetrahedral_intermediate->Protonated_ester - H2O Ester Ethyl 3-hydroxypicolinate Protonated_ester->Ester - H+ Water Water

Caption: Simplified Fischer Esterification Mechanism.

Understanding this mechanism highlights the importance of the acid catalyst in activating the carboxylic acid towards nucleophilic attack by the alcohol.[4][5] The reversibility of each step underscores the necessity of driving the reaction forward by managing the concentration of reactants and products.[1][3][5]

Conclusion

Temperature is a pivotal parameter in the synthesis of Ethyl 3-hydroxypicolinate. By understanding the interplay between reaction kinetics and potential side reactions, and by systematically optimizing the temperature, researchers can significantly improve the yield and purity of their product. This guide provides a framework for troubleshooting common issues and a clear protocol for achieving optimal reaction conditions.

References

  • Google Patents. (n.d.). Method for carboxylic acid esterification.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • MDPI. (2021). Decarboxylation of p-Coumaric Acid during Pyrolysis on the Nanoceria Surface. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.
  • Google Patents. (n.d.). Esterification process.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of ethyl nicotinate.
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of ethyl nicotinate. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Ethyl Picolinate CAS 2524-52-9. Retrieved from [Link]

  • Reaction Pathway for Esterification. (n.d.). Retrieved from [Link]

  • Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]

  • MDPI. (n.d.). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Retrieved from [Link]

  • YouTube. (2023). How to Make Esters through Esterification | Examples Explained! Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl phenylmalonate. Retrieved from [Link]

Sources

minimizing byproduct formation in Ethyl 3-hydroxypicolinate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in Ethyl 3-Hydroxypicolinate Synthesis Document ID: TSC-E3HP-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Core Directive & Mechanism Analysis

The synthesis of Ethyl 3-hydroxypicolinate (E3HP) from 3-hydroxypicolinic acid (3-HPA) is deceptively simple.[1] While it appears to be a standard Fischer esterification, the presence of the 3-hydroxyl group adjacent to the pyridine nitrogen creates a unique "amphoteric trap."

The primary failure modes in this synthesis are not usually kinetic; they are thermodynamic and solubility-related.[1] Specifically, the thermal decarboxylation of the starting material and the zwitterionic solubility during workup are the two main bottlenecks.

The Reaction Network (Visualized)

The following diagram illustrates the critical branching points where the desired pathway (Esterification) competes with the fatal pathway (Decarboxylation) and side-reactions (Chlorination).

E3HP_Synthesis Start 3-Hydroxypicolinic Acid (3-HPA) Inter Acyl Chloride Intermediate Start->Inter SOCl2 / EtOH < 0°C (Activation) Decarb 3-Hydroxypyridine (Byproduct A: Thermal) Start->Decarb Heat > 80°C (Thermal Decarboxylation) Product Ethyl 3-hydroxypicolinate (E3HP) Inter->Product EtOH / Reflux (Nucleophilic Attack) Chloro Chlorinated Impurities (Byproduct B: Excess SOCl2) Inter->Chloro Excess SOCl2 / High Temp (Vilsmeier-Haack type)

Figure 1: Reaction network showing the competition between the desired esterification and the thermal decarboxylation or chlorination pathways.

Troubleshooting Guide (Ticket System)

This section addresses specific user issues ("Tickets") with actionable, mechanistic solutions.

Ticket #101: "My product contains significant amounts of 3-hydroxypyridine."

Diagnosis: Thermal Decarboxylation.[1][2] Mechanism: 3-HPA is structurally prone to decarboxylation because the electron-withdrawing nitrogen atom facilitates the loss of CO₂. This reaction is accelerated significantly above 80°C. If you are using a standard sulfuric acid reflux for 12+ hours, you are likely cooking your starting material into 3-hydroxypyridine before it can esterify.[1]

Corrective Action:

  • Switch Reagents: Move from H₂SO₄ to Thionyl Chloride (SOCl₂) . SOCl₂ activates the carboxyl group to an acid chloride (or mixed anhydride) at low temperatures, allowing the reaction to proceed faster than the decarboxylation rate.

  • Temperature Control: Do not reflux the reaction mixture until after the activation step is complete. The initial addition of SOCl₂ must be done at 0°C to -5°C .

Ticket #102: "Mass Spec shows M+34 peaks (Chlorinated Impurities)."[1]

Diagnosis: Over-activation / Vilsmeier-Haack side reaction.[1] Mechanism: Excess thionyl chloride, particularly at reflux temperatures, can act as a chlorinating agent on the pyridine ring (replacing the hydroxyl group or chlorinating the ring positions) rather than just activating the carboxylic acid.

Corrective Action:

  • Stoichiometry Check: Limit SOCl₂ to 1.1 – 1.2 equivalents . A large excess is detrimental.[1]

  • Quenching: Ensure all SOCl₂ is consumed or removed (via distillation/evaporation) before any high-temperature workup steps.[1]

Ticket #103: "Yield is low (<40%), but no byproducts are visible in the organic layer."

Diagnosis: Isoelectric Point (pI) Trapping.[1] Mechanism: The product (E3HP) is a base, but unreacted 3-HPA is a zwitterion.[1] If you quench the reaction with water and extract with ethyl acetate without adjusting the pH, the unreacted acid remains in the aqueous phase (normal), but the product may also be protonated (pyridinium salt) and trapped in the water if the pH is too low.

Corrective Action:

  • pH Adjustment: After removing ethanol, neutralize the residue with saturated NaHCO₃ to pH 7.5 – 8.0 .[1]

  • Solubility: E3HP is moderately soluble in water.[1] Do not rely on simple separation. Perform multiple extractions (3x) with Dichloromethane (DCM) or Ethyl Acetate, and consider "salting out" the aqueous layer with NaCl to drive the organic product out.

Optimization Protocol: The "Cold-Activation" Method

This protocol is designed to minimize decarboxylation by separating the activation step (low temp) from the esterification step (moderate temp).[1]

Reagents
  • 3-Hydroxypicolinic Acid (1.0 eq)[1]

  • Thionyl Chloride (1.2 eq)[1]

  • Anhydrous Ethanol (Solvent, 10-15 volumes)

Step-by-Step Methodology
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Slurry Formation: Charge the flask with 3-HPA and Anhydrous Ethanol. Cool the resulting slurry to -5°C to 0°C using an ice/salt bath.

  • Activation (Critical Step): Add Thionyl Chloride dropwise over 30-45 minutes.

    • Note: The exotherm must be controlled.[3] Keep internal temp < 10°C.

    • Observation: The slurry will likely clear as the acid chloride/sulfite intermediate forms.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C) for 1 hour.

  • Completion: Gently heat to reflux (approx. 78°C) for only 2-3 hours . Monitor via TLC or HPLC.[1]

    • Stop Condition: Stop heating immediately upon disappearance of starting material.[1] Prolonged reflux invites decarboxylation.[1]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove Ethanol and excess SOCl₂.

    • Redissolve the oily residue in DCM.

    • Wash slowly with sat.[1] NaHCO₃ (Caution: Gas evolution) until aqueous pH is ~8.[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

Comparative Data: Acid Catalysis vs. SOCl₂ Method
MetricH₂SO₄ Reflux (Traditional)SOCl₂ Cold-Activation (Optimized)
Reaction Time 12 - 24 Hours3 - 5 Hours
Temperature Profile Constant High Heat (>80°C)Low (<10°C) then Mod.[1] Reflux
Major Impurity 3-Hydroxypyridine (Decarboxylation)Minimal
Typical Yield 45 - 60%85 - 92%
Purification Often requires chromatographyOften clean enough for recrystallization

FAQ: Rapid Response

Q: Can I use Methanol instead of Ethanol? A: Yes, to form the Methyl ester. The chemistry is identical, but Methanol boils at a lower temperature, which is actually safer for preventing decarboxylation, though the reaction might be slightly slower.

Q: Why is my product turning red/brown upon standing? A: 3-Hydroxypicolinates are prone to oxidation (forming quinone-like species) if traces of iron or other metals are present, or if exposed to light/air for long periods.[1] Store under inert gas (Argon/Nitrogen) in the dark.

Q: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes, but it is generally overkill and more expensive. SOCl₂ is preferred because the byproducts (SO₂ and HCl) are gases that are easily removed, driving the equilibrium forward.

References

  • Mechanism of Carboxylic Acid Activation: Master Organic Chemistry. "Thionyl Chloride (SOCl₂) and Conversion of Carboxylic Acids to Acid Halides."

  • Decarboxylation Kinetics: Chemistry LibreTexts. "18.5: Decarboxylation of Carboxylic Acids."[1][2]

  • Synthesis of Picolinate Derivatives (Patent Context): Google Patents. "Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids (US9475771B2)."[1] (Provides industrial context for picolinic acid handling).

  • General Esterification Troubleshooting: Organic Chemistry Portal. "Ester synthesis by O-alkylation and related methods."

Sources

scaling up Ethyl 3-hydroxypicolinate reactions from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Scaling Up Ethyl 3-Hydroxypicolinate Synthesis

Introduction: The Scale-Up Challenge

Scaling up the synthesis of Ethyl 3-hydroxypicolinate (E3HP) from gram-scale lab prep to a pilot plant (kilogram scale) presents unique challenges rooted in the molecule's zwitterionic nature and the thermodynamics of esterification. In the lab, a 48-hour reflux is acceptable; in a pilot plant, it is a bottleneck. In the lab, column chromatography is standard; in the plant, it is cost-prohibitive.

This guide addresses the critical "pain points" of this specific chemistry: reaction kinetics (water removal) , pH-dependent solubility (amphoteric work-up) , and thermal safety (exotherms) .

Module 1: Reaction Optimization (Kinetics & Equilibrium)

The Issue: Standard lab protocols often use simple ethanol reflux with sulfuric acid, taking 24-48 hours to reach equilibrium. The Pilot Solution: Switch to Azeotropic Distillation .

Q: Why is my reaction stalling at ~70% conversion even after 24 hours?

A: You are fighting equilibrium. The formation of water inhibits the forward reaction.

  • Mechanism: The reaction is reversible. In a closed reflux system, water concentration builds up, halting the esterification.

  • Protocol Shift: Replace simple reflux with a Dean-Stark equivalent setup (or a packed column in pilot reactors). Use a ternary azeotrope or a solvent entrainer.

    • Recommended Solvent System:Ethanol/Toluene (or Cyclohexane if Toluene is restricted). Toluene forms a low-boiling azeotrope with water and ethanol, allowing you to continuously remove water.

    • Result: This can reduce reaction time from 48h to <8h and push conversion to >95%.

Q: Can I use molecular sieves in the reactor instead of azeotropic distillation?

A: Not recommended for Pilot Scale.

  • Reasoning: Sieves grind down into fine dust under mechanical stirring (attrition), creating a filtration nightmare and potential slurry blockages in bottom valves. Azeotropic removal is cleaner and more scalable.

Module 2: Work-Up & Isolation (The "pH Swing" Strategy)

The Issue: 3-Hydroxypicolinate is amphoteric. It has a basic pyridine nitrogen (


) and an acidic phenolic hydroxyl (

). Incorrect pH control leads to massive yield loss into the aqueous phase.
Q: I see severe emulsions during extraction. How do I fix this?

A: Emulsions are often caused by precipitating salts or oligomers at the interface.

  • Filter First: Before adding the extraction solvent, filter the quenched reaction mixture to remove bulk inorganic salts (e.g.,

    
     formed during neutralization).
    
  • pH Control is Critical:

    • Too Acidic (pH < 3): The pyridine ring protonates (

      
      ). The molecule becomes water-soluble. Yield Loss. 
      
    • Too Basic (pH > 10): The phenol deprotonates (

      
      ). The molecule becomes water-soluble. Yield Loss. 
      
    • Target pH: Adjust the aqueous phase to pH 6.0 – 7.5 (the isoelectric region) before extraction. This ensures the molecule is in its neutral, lipophilic form.

Q: The product is an oil that won't crystallize. How do I purify it without a column?

A: Ethyl 3-hydroxypicolinate free base has a low melting point and often oils out.

  • The "Salt" Trick: Do not isolate the free base. Instead, convert it to the Hydrochloride Salt directly in the organic phase.

    • Protocol: After extraction into Ethyl Acetate (EtOAc) and drying, bubble dry HCl gas or add HCl/EtOH solution.

    • Outcome:Ethyl 3-hydroxypicolinate[1][2][3]·HCl is a stable, high-melting solid that crystallizes readily. This purifies the compound by rejecting non-basic impurities in the mother liquor.

Module 3: Safety & Engineering Controls

Q: What are the specific thermal hazards for this scale-up?

A:

  • Quenching Exotherm: Neutralizing the sulfuric acid catalyst with base (NaOH/NaHCO3) generates significant heat. On a pilot scale, this can boil the solvent (Ethanol BP: 78°C).

    • Control: Use a jacketed reactor with active cooling. Add base as a solution, not solid, and control addition rate to maintain

      
      .
      
  • Decarboxylation Risk: Picolinic acids can decarboxylate at high temperatures (>150°C).

    • Control: Ensure the oil bath/jacket temperature never exceeds 120°C during distillation/solvent strip.

Visualizing the Process Workflow

The following diagram illustrates the optimized pilot-scale workflow, highlighting the critical decision points for pH control and salt formation.

ScaleUpProcess cluster_trouble Troubleshooting Loop Start Start: 3-Hydroxypicolinic Acid + Ethanol + H2SO4 Reaction Reaction: Azeotropic Reflux (Toluene/Ethanol) Removes Water Start->Reaction Heat Quench Quench: Cool to <10°C Add NaOH/NaHCO3 Reaction->Quench Complete Conversion pH_Check CRITICAL: Adjust pH to 6.0 - 7.5 (Isoelectric Point) Quench->pH_Check Neutralization Emulsion Issue: Emulsion? Quench->Emulsion Extraction Extraction: Ethyl Acetate Phase Separation pH_Check->Extraction Organic Layer Dry Drying: MgSO4 & Filtration Extraction->Dry Salt_Form Purification: Add HCl/EtOH Crystallize HCl Salt Dry->Salt_Form Avoid Distillation Final Final Product: Ethyl 3-hydroxypicolinate·HCl Salt_Form->Final Filtration Emulsion->pH_Check No Filter Action: Filter Solids Before Separation Emulsion->Filter Yes Filter->pH_Check

Figure 1: Optimized Pilot Plant Workflow for Ethyl 3-hydroxypicolinate Synthesis. Note the critical pH adjustment step to prevent yield loss.

Summary of Quantitative Parameters

ParameterLab Scale (Standard)Pilot Scale (Optimized)Rationale
Reaction Method Static RefluxAzeotropic DistillationDrives equilibrium; reduces time from 48h to <8h.
Solvent System EthanolEthanol + Toluene (Entrainer)Toluene facilitates water removal via Dean-Stark trap.
Quench Temp Ambient< 10°C (Active Cooling)Prevents solvent boiling due to neutralization exotherm.
Extraction pH "Neutral" (Vague)Strictly pH 6.0 - 7.5 Prevents loss of amphoteric product to aqueous phase.
Isolation Evaporation (Oil)HCl Salt Crystallization Avoids high-vac distillation; improves purity and handling.

References

  • Vertex Pharmaceuticals. (2023). Small Molecule Inhibitors of NF-kB Inducing Kinase (US Patent 2023/0416256 A1). Google Patents.[4]

    • Citation Context: Describes the standard esterification conditions (H2SO4, EtOH) and quenching protocols.
  • Dow AgroSciences. (2016). Process for the preparation of 3-hydroxypicolinic acids (WO2016007532A1). Google Patents.[4]

    • Citation Context: Provides background on the synthesis of the acid precursor and general handling of picolinic acid deriv
  • Stanford University Environmental Health & Safety. (2023). Scale-Up Safety Guide. Stanford EHS. [Link]

    • Citation Context: Authoritative source for general safety protocols regarding exotherms and solvent handling during scale-up.
  • PubChem. (2025).[5][6] Ethyl 3-hydroxypicolinate Compound Summary. National Library of Medicine. [Link]

    • Citation Context: Verification of chemical structure, molecular weight, and identifiers.[7]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Ethyl 3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Trivial errors in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of research programs. This guide provides an in-depth, experience-driven approach to the structural validation of Ethyl 3-hydroxypicolinate, a substituted pyridine derivative of interest in various chemical and pharmaceutical research domains.

Here, we will not merely present data; we will delve into the causality behind the analytical choices, demonstrating how a multi-faceted spectroscopic approach provides a self-validating system for structural elucidation. Our primary focus will be on the power of Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by orthogonal techniques for comprehensive verification.

The Imperative of Structural Integrity

Ethyl 3-hydroxypicolinate, with its substituted pyridine core, presents a unique set of spectroscopic challenges and opportunities. The electronic effects of the hydroxyl and ethyl ester groups significantly influence the chemical environment of the pyridine ring, making a detailed spectroscopic analysis essential. A thorough understanding of its structure is a prerequisite for any meaningful investigation of its chemical reactivity, biological activity, or potential as a scaffold in drug design.

Part 1: Primary Structure Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Unveiling the Proton Framework

The ¹H NMR spectrum provides a map of the proton environments within a molecule. For Ethyl 3-hydroxypicolinate, we anticipate distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl ester group. The expected chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the ester group, and the electron-donating effect of the hydroxyl group.

Predicted ¹H NMR Data (based on analogous compounds)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~7.3 - 7.5Doublet of doublets (dd)J(H4-H5) ≈ 8-9, J(H4-H6) ≈ 1-2
H-5~7.1 - 7.3Doublet of doublets (dd)J(H5-H4) ≈ 8-9, J(H5-H6) ≈ 4-5
H-6~8.0 - 8.2Doublet of doublets (dd)J(H6-H5) ≈ 4-5, J(H6-H4) ≈ 1-2
-OCH₂CH₃~4.3 - 4.5Quartet (q)J ≈ 7
-OCH₂CH₃~1.3 - 1.5Triplet (t)J ≈ 7
-OHBroad singlet

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents like D₂O.

dot graph ER { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

}

Proton Coupling Relationships in Ethyl 3-hydroxypicolinate

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom.

Predicted ¹³C NMR Data (based on analogous compounds)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~165 - 170
C-2~145 - 150
C-3~150 - 155
C-4~120 - 125
C-5~125 - 130
C-6~140 - 145
-OCH₂CH₃~60 - 65
-OCH₂CH₃~14 - 15

dot graph G { layout=neato; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

}

Workflow for NMR-based Structural Validation

Part 2: Orthogonal Validation by Mass Spectrometry and FTIR Spectroscopy

While NMR provides the structural backbone, orthogonal techniques are crucial for a comprehensive and self-validating analysis. Mass spectrometry provides information about the molecular weight and fragmentation patterns, while FTIR spectroscopy identifies the functional groups present.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For Ethyl 3-hydroxypicolinate, we would expect to see a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern can also provide valuable structural information.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 167.05

  • Key Fragments:

    • m/z = 122 ([M - OCH₂CH₃]⁺): Loss of the ethoxy group.

    • m/z = 139 ([M - C₂H₄]⁺): Loss of ethylene from the ethyl group.

    • m/z = 94 ([M - COOCH₂CH₃]⁺): Loss of the entire ethyl ester group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of Ethyl 3-hydroxypicolinate should exhibit characteristic absorption bands for the hydroxyl, ester, and aromatic functionalities.

Expected FTIR Data:

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (hydroxyl)3200-3600 (broad)
C=O (ester)1700-1730 (strong)
C=C, C=N (aromatic)1550-1650
C-O (ester)1100-1300

G

A Multi-Technique Approach to Structural Validation

Part 3: Comparative Analysis and Best Practices

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environments, connectivity (J-coupling), and relative stereochemistry.Provides detailed structural information and is highly sensitive.Can have overlapping signals in complex molecules.
¹³C NMR Carbon environments and the number of unique carbons.Wide chemical shift range reduces signal overlap.Lower sensitivity requires longer acquisition times.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity and provides molecular formula information with high-resolution MS.Does not provide detailed connectivity information.
FTIR Spectroscopy Presence of functional groups.Fast and non-destructive.Provides limited information on the overall molecular structure.

The structural validation of a molecule like Ethyl 3-hydroxypicolinate is not a linear process but rather a symphony of complementary spectroscopic techniques. NMR spectroscopy serves as the conductor, providing the detailed structural framework. Mass spectrometry and FTIR spectroscopy are the essential orchestral sections, confirming the molecular weight and the presence of key functional groups, respectively. By integrating the data from these orthogonal techniques, researchers can achieve a high degree of confidence in their structural assignment, ensuring the integrity and reproducibility of their scientific endeavors. This rigorous, multi-faceted approach is not merely a suggestion but a necessity for high-quality research in the chemical and pharmaceutical sciences.

References

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.2010 , 75 (15), pp 5284–5285. [Link]

  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Hesse, M.; Meier, H.; Zeeh, B. Thieme, 2008 . [Link]

  • Spectrometric Identification of Organic Compounds. Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. John Wiley & Sons, 2014 . [Link]

  • ¹H and ¹³C NMR Spectroscopic Data for 3-hydroxypicolinic acid and its complexes. Inorganica Chimica Acta2002 , 332 (1-2), pp 157-164. [Link]

  • Ethyl picolinate. NIST Chemistry WebBook. [Link]

  • Ethyl 3-hydroxybenzoate. NIST Chemistry WebBook. [Link]

  • Introduction to Spectroscopy. Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Cengage Learning, 2014 . [Link]

comparing the reactivity of Ethyl 3-hydroxypicolinate with other picolinate esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of heterocyclic chemistry, picolinate esters serve as pivotal intermediates in the synthesis of a wide array of pharmaceutical agents and fine chemicals. Their reactivity is a key determinant of their utility in synthetic routes. This guide provides an in-depth comparison of the reactivity of ethyl 3-hydroxypicolinate with other picolinate esters, offering a blend of theoretical insights and practical experimental frameworks.

The strategic placement of a hydroxyl group at the 3-position of the pyridine ring introduces unique electronic and steric features that significantly modulate the reactivity of the ester functionality. Understanding these nuances is critical for chemists aiming to leverage this versatile building block in their synthetic endeavors.

The Underlying Chemistry: Electronic and Steric Influence of the 3-Hydroxy Group

The reactivity of an ester is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects.[1]

  • Inductive Effect (-I): The oxygen atom of the hydroxyl group is more electronegative than carbon, exerting an electron-withdrawing inductive effect. This effect tends to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Resonance Effect (+R): The lone pair of electrons on the hydroxyl group can be delocalized into the pyridine ring through resonance. This electron-donating effect increases the electron density of the ring and, to a lesser extent, can decrease the electrophilicity of the carbonyl carbon.[1]

In the case of ethyl 3-hydroxypicolinate, the hydroxyl group is meta to the ester group. In this position, the resonance effect on the carbonyl carbon is minimal, and the electron-withdrawing inductive effect is expected to be the dominant electronic influence. This would suggest that ethyl 3-hydroxypicolinate should be more reactive towards nucleophiles than the unsubstituted ethyl picolinate.

Furthermore, the proximate hydroxyl group can engage in intramolecular hydrogen bonding with the carbonyl oxygen of the ester. This interaction can further polarize the C=O bond, enhancing the electrophilicity of the carbonyl carbon and potentially leading to intramolecular catalysis.[2]

Below is a diagram illustrating the electronic effects and potential intramolecular hydrogen bonding in ethyl 3-hydroxypicolinate.

Caption: Electronic effects in ethyl 3-hydroxypicolinate.

Comparative Reactivity Analysis

Based on the electronic and structural considerations, we can postulate a reactivity order for ethyl 3-hydroxypicolinate relative to other picolinate esters.

Ester DerivativeKey Structural FeatureExpected Relative ReactivityRationale
Ethyl 3-Hydroxypicolinate 3-OH groupHigh The electron-withdrawing inductive effect of the hydroxyl group increases the electrophilicity of the carbonyl carbon. Potential for intramolecular hydrogen bonding and catalysis can further enhance reactivity.[1][2]
Ethyl 4-Hydroxypicolinate 4-OH groupModerate The hydroxyl group is para to the ester. Both inductive (-I) and resonance (+R) effects are at play. The resonance effect donates electron density to the ring, which can slightly decrease the reactivity compared to the 3-hydroxy isomer.
Ethyl Picolinate UnsubstitutedBaseline Serves as the benchmark for comparison.
Ethyl 3-Methoxypicolinate 3-OCH3 groupLow The methoxy group is a stronger electron-donating group by resonance than the hydroxyl group, and its inductive effect is similar. This is expected to decrease the electrophilicity of the carbonyl carbon and thus lower the reactivity compared to ethyl picolinate.
Ethyl 3-Nitropicolinate 3-NO2 groupVery High The nitro group is a strong electron-withdrawing group by both induction and resonance, significantly increasing the electrophilicity of the carbonyl carbon and rendering the ester highly reactive towards nucleophiles.

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the proposed reactivity hierarchy, a series of standardized experiments can be conducted. Hydrolysis and aminolysis are two common reactions that provide a good measure of ester reactivity.

Comparative Alkaline Hydrolysis

This experiment measures the rate of hydrolysis of different picolinate esters under basic conditions. The reaction can be monitored by quantifying the disappearance of the ester or the appearance of the corresponding picolinic acid over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Ethyl 3-hydroxypicolinate

  • Ethyl picolinate

  • Ethyl 4-hydroxypicolinate

  • Ethyl 3-methoxypicolinate

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Prepare stock solutions (10 mM) of each picolinate ester in acetonitrile.

  • In a temperature-controlled reaction vessel (e.g., a jacketed beaker at 25°C), add a known volume of 0.1 M NaOH solution.

  • Initiate the reaction by adding a small, known volume of the ester stock solution to the NaOH solution with vigorous stirring. The final ester concentration should be around 0.1 mM.

  • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing an equal volume of a quenching solution (e.g., 0.1 M HCl) to neutralize the base.

  • Analyze the quenched samples by reverse-phase HPLC using a C18 column. A suitable mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid.

  • Monitor the peak area of the ester and/or the corresponding acid at an appropriate UV wavelength (e.g., 260 nm).

  • Calculate the concentration of the remaining ester at each time point and determine the pseudo-first-order rate constant (k') by plotting ln([Ester]t/[Ester]0) versus time.[3]

  • The second-order rate constant (k2) can be calculated by dividing k' by the concentration of NaOH.[3]

G cluster_workflow Comparative Hydrolysis Workflow prep Prepare Ester Stock Solutions (10 mM in ACN) initiate Initiate Reaction (add ester to NaOH) prep->initiate reaction_setup Set up Reaction Vessel (0.1 M NaOH, 25°C) reaction_setup->initiate sampling Take Aliquots at Time Intervals initiate->sampling quench Quench Reaction (add to 0.1 M HCl) sampling->quench analysis HPLC Analysis quench->analysis data Calculate Rate Constants analysis->data

Caption: Experimental workflow for comparative hydrolysis.

Comparative Aminolysis

This experiment compares the rate of reaction of the picolinate esters with a primary amine, such as butylamine. The progress of the reaction can be monitored by HPLC, following the disappearance of the ester and the appearance of the corresponding N-butylpicolinamide.

Materials:

  • Picolinate esters (as above)

  • Butylamine

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Internal standard (e.g., naphthalene)

  • HPLC system

Procedure:

  • Prepare stock solutions of each picolinate ester (10 mM) and an internal standard in the chosen anhydrous solvent.

  • In a reaction vial, combine the ester stock solution and the internal standard solution.

  • Initiate the reaction by adding a known excess of butylamine.

  • At specified time points, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Analyze the samples by HPLC, monitoring the disappearance of the ester peak relative to the internal standard.

  • Calculate the concentration of the remaining ester and determine the pseudo-first-order rate constant.

The aminolysis of an ester proceeds through a tetrahedral intermediate.[4][5] The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon and the stability of the leaving group.

Conclusion and Future Directions

The presence of a 3-hydroxy substituent is predicted to significantly enhance the reactivity of ethyl picolinate towards nucleophilic acyl substitution. This is primarily attributed to the electron-withdrawing inductive effect of the hydroxyl group and the potential for intramolecular catalysis. For synthetic chemists, this heightened reactivity can be advantageous, potentially allowing for milder reaction conditions and shorter reaction times. However, it may also necessitate more careful control of reaction parameters to avoid unwanted side reactions.

The experimental protocols outlined in this guide provide a robust framework for quantifying these reactivity differences. The data generated from such studies will be invaluable for the rational design of synthetic routes involving ethyl 3-hydroxypicolinate and its derivatives, ultimately accelerating the development of novel pharmaceuticals and other valuable chemical entities.

References

  • Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC - NIH. Available from: [Link]

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. PMC - NIH. Available from: [Link]

  • Reactivity of Carboxylic Acid Derivatives. University of Calgary. Available from: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Nature. Available from: [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA NEPAL. Available from: [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEPAL. Available from: [Link]

  • Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration. ResearchGate. Available from: [Link]

  • ester aminolysis. YouTube. Available from: [Link]

  • Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. PMC - NIH. Available from: [Link]

  • Synthesis and Characterization of New Picolinate Metal Complexes. ResearchGate. Available from: [Link]

  • Ab initio study of the substituent effects on the relative stability of the E and Z conformers of phenyl esters. Stereoelectronic effects on the reactivity of the carbonyl group. PubMed. Available from: [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. Available from: [Link]

  • Exploring the intramolecular catalysis of the proton exchange process to modulate the relaxivity of Gd(iii)-complexes of HP-DO3A-like ligands. RSC Publishing. Available from: [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available from: [Link]

  • Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters. Google Patents.
  • How to select aminolysis reaction over transamidation reaction bw an amine and an amide ester? ResearchGate. Available from: [Link]

  • Transesterification. Master Organic Chemistry. Available from: [Link]

  • Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Beilstein Journals. Available from: [Link]

  • Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journals. Available from: [Link]

  • Synthesis and Functionalization Reactivity of Fe-Thiocarbonyl and Thiocarbyne Complexes. PubMed. Available from: [Link]

  • Converting Esters to Amides: "Aminolysis". YouTube. Available from: [Link]

  • Intramolecular catalysis of the hydrolysis of an acetal by an internally hydrogen-bonded hydroxy group. RSC Publishing. Available from: [Link]

  • Ester synthesis by transesterification. Organic Chemistry Portal. Available from: [Link]

  • Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Available from: [Link]

  • Acid Derivatives General Principles. Jack Westin. Available from: [Link]

  • The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine. Available from: [Link]

  • Summary of the rate constants for the hydrolysis of p- nitrophenyl esters in water at 30 ' C and I = 0 . 2. ResearchGate. Available from: [Link]

  • Imprinted Polymeric Nanoparticles as Artificial Enzymes for Ester Hydrolysis at Room Temperature and pH 7. PMC - NIH. Available from: [Link]

  • Process for the preparation of substituted hydroxy-hydrocinnamate esters. Google Patents.
  • Substituents exerting influence (electronic and steric effects) on... ResearchGate. Available from: [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. Available from: [Link]

  • "Synthesis, characterization, and reactivity of organometallic complexe" by Sophia Neglia. UTC Scholar. Available from: [Link]

  • Aminolysis of Poly-3-Hydroxybutyrate in N,N-Dimethylformamide and 1,4-Dioxane and Formation of Functionalized Oligomers. MDPI. Available from: [Link]

  • Process for the preparation of 2-hydroxypyridine or quinoline compounds. Google Patents.
  • Mixed ligand cobalt(ii) picolinate complexes: synthesis, characterization, DNA binding and photocleavage. RSC Publishing. Available from: [Link]

  • The reaction of ethyl 2-(2-oxo-3-indolinylidene)-2-hydroxyacetate with propionic anhydride and pyridine. RSC Publishing. Available from: [Link]

  • Steric Effects of the Initiator Substituent Position on the Externally Initiated Polymerization of 2-Bromo-5-iodo-3-hexylthiophene. ResearchGate. Available from: [Link]

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Comparative Guide: Synthetic Routes to Ethyl 3-Hydroxypicolinate

[1]

Executive Summary

Ethyl 3-hydroxypicolinate is a critical pharmacophore intermediate, widely utilized in the synthesis of prolyl hydroxylase inhibitors and kinase inhibitors.[1] Its synthesis is complicated by the zwitterionic nature of the parent acid (3-hydroxypicolinic acid), which possesses both a basic pyridine nitrogen and an acidic phenol, in addition to the carboxylic acid.[1]

This guide evaluates the two most robust synthetic pathways for laboratory and pilot-scale production:

  • Route A (The Thermodynamic Route): Acid-Catalyzed Fisher Esterification.[1]

  • Route B (The Kinetic Route): Thionyl Chloride-Mediated In-Situ Activation.[1]

Performance Matrix
FeatureRoute A: Fisher EsterificationRoute B: SOCl₂ Mediated
Yield 75–85%88–95%
Purity (Crude) Moderate (requires neutralization)High (evaporative workup)
Reaction Time 12–24 Hours2–4 Hours
Scalability High (Industrial Standard)Moderate (Exotherm Management)
Cost Efficiency High (Cheap Reagents)Moderate (SOCl₂ handling)
Safety Profile GoodRequires gas scrubbing (SO₂/HCl)

Technical Analysis & Protocols

Route A: Acid-Catalyzed Fisher Esterification

Mechanism: This route relies on the protonation of the carbonyl oxygen by a strong mineral acid (H₂SO₄), making the carbonyl carbon susceptible to nucleophilic attack by ethanol.[1] Critical Insight: The presence of the 3-hydroxyl group creates an intramolecular hydrogen bond with the carbonyl oxygen, slightly deactivating it.[1] Vigorous reflux and a large excess of ethanol are required to shift the equilibrium.[1]

Experimental Protocol

Reagents:

  • 3-Hydroxypicolinic acid (1.0 eq)[1]

  • Ethanol (Absolute, solvent & reagent)[1][2][3]

  • Sulfuric acid (conc.[1][4] H₂SO₄, 2.0 eq)

Workflow:

  • Dissolution: Charge a round-bottom flask with 3-hydroxypicolinic acid and absolute ethanol (0.5 M concentration relative to acid).

  • Catalyst Addition: Add conc. H₂SO₄ dropwise at 0°C. Note: The pyridine ring will protonate first; excess acid is needed to catalyze the esterification.[1]

  • Reflux: Heat the mixture to varying reflux (approx. 78°C) for 16–24 hours. Monitor by TLC (MeOH/DCM 1:9) or HPLC.[1][2]

  • Workup:

    • Cool to room temperature.[1][3][5][6][7]

    • Concentrate in vacuo to remove excess ethanol.[1]

    • Dilute residue with ice water.[1]

    • Critical Step: Neutralize carefully with sat. NaHCO₃ to pH 7–8.[1] The product may precipitate or require extraction with DCM.[1]

  • Purification: Recrystallize from Ethanol/Heptane if necessary.

Route B: Thionyl Chloride Mediated Esterification

Mechanism: This method generates anhydrous HCl in situ and activates the carboxylic acid.[1] While SOCl₂ converts carboxylic acids to acyl chlorides, in the presence of excess alcohol, it primarily acts as a dehydrating agent and source of anhydrous acid catalyst, driving the reaction kinetically.[1] Expert Insight: This method overcomes the "equilibrium limit" of Fisher esterification because the byproduct (SO₂) is a gas and leaves the system, driving the reaction forward (Le Chatelier's principle).[1]

Experimental Protocol

Reagents:

  • 3-Hydroxypicolinic acid (1.0 eq)[1]

  • Ethanol (Absolute, solvent)[1][2][3][8]

  • Thionyl Chloride (SOCl₂, 1.5–2.0 eq)[1]

Workflow:

  • Setup: Flame-dry a 2-neck flask equipped with a reflux condenser and a drying tube (CaCl₂ or N₂ line).

  • Solvent Charge: Suspend 3-hydroxypicolinic acid in absolute ethanol at 0°C.

  • Activation: Add SOCl₂ dropwise via an addition funnel over 30 minutes.

    • Caution: Highly exothermic.[1] Evolution of SO₂ and HCl gas requires a scrubber.[1]

  • Reaction: Allow to warm to room temperature, then reflux for 2–4 hours. The solution usually becomes clear as the starting material is consumed.[1]

  • Workup:

    • Concentrate in vacuo to dryness.[1]

    • The residue is the hydrochloride salt of the ester.[1]

    • Partition between DCM and sat.[1] NaHCO₃ to liberate the free base.[1][9]

    • Dry organic layer (MgSO₄) and concentrate.[1][4][6]

Structural & Mechanistic Visualization[1]

The following diagram illustrates the mechanistic pathways and the critical decision points for the researcher.

Gcluster_0Route A: Fisher Esterificationcluster_1Route B: SOCl2 ActivationStart3-Hydroxypicolinic Acid(Zwitterionic Solid)StepA1Protonation (H2SO4)Reflux in EtOHStart->StepA1Low CostStepB1In-situ HCl/SO2 Gen.(Irreversible)Start->StepB1High YieldStepA2Equilibrium Shift(Long Reaction Time)StepA1->StepA2WorkupNeutralization & ExtractionStepA2->WorkupStepB2Rapid Conversion(Kinetic Control)StepB1->StepB2StepB2->WorkupProductEthyl 3-hydroxypicolinate(Target)Workup->Product

Figure 1: Decision tree comparing the thermodynamic (Fisher) and kinetic (SOCl₂) pathways.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure Trustworthiness , follow these validation checkpoints:

  • Monitoring Reaction Progress:

    • TLC System: 5% Methanol in Dichloromethane.[1] The ester (Rf ~0.[1]6) is significantly less polar than the acid (Rf ~0.1, streaking).[1]

    • Endpoint: Do not stop the reaction until the starting material spot disappears.[1] In Route A, if the reaction stalls, add 10% more H₂SO₄ or distill off some solvent to remove water.[1]

  • Handling the Phenol:

    • The 3-OH group is acidic.[1] During the NaHCO₃ wash, avoid high pH (>10) or the phenol will deprotonate, becoming water-soluble and reducing yield.[1] Target pH 7.5.

  • Impurity Profile:

    • Route A Impurity: Unreacted acid (removable by base wash).[1]

    • Route B Impurity: Diethyl sulfite (if excess SOCl₂/EtOH reacts).[1] Remove by rotary evaporation at slightly elevated temperatures (40°C) as it is volatile.[1]

References

  • Organic Syntheses, Coll.[1][10] Vol. 3, p. 610 (1955). Esterification of Carboxylic Acids.[1] (General protocol adaptation for picolinic acids). [1]

  • Dow AgroSciences LLC. Process for the preparation of 3-hydroxypicolinic acids.[1][6] (Industrial context for picolinic acid synthesis).[1][2][10] [1]

  • ChemicalBook. Ethyl 3-hydroxypicolinate Properties and Synthesis. [1][11]

  • PubChem. 3-Hydroxypicolinic acid (Compound Summary). [1]

Comparative Guide: Mass Spectrometric Confirmation of Ethyl 3-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-hydroxypicolinate (CAS: 19134-26-0) is a critical pyridine derivative used as a pharmacophore in the synthesis of enzyme inhibitors and metal-chelating agents. Accurate molecular weight (MW) confirmation is a mandatory quality control step, particularly to distinguish it from its hydrolysis product (3-hydroxypicolinic acid) or transesterification byproducts.

This guide compares the two primary ionization methodologies—Electrospray Ionization (ESI-LCMS) and Electron Impact (EI-GCMS) —to determine the most robust workflow for MW confirmation. While EI provides structural fingerprinting, ESI-LCMS is the recommended gold standard for this application due to its soft ionization mechanism, which preserves the protonated molecular ion


, and its compatibility with polar impurities.

Part 1: Molecular Specifications & Theoretical Basis

Before initiating analysis, the target analyte's theoretical mass profile must be established to serve as the reference standard.

ParameterSpecificationNotes
Compound Name Ethyl 3-hydroxypicolinate
CAS Number 19134-26-0
Chemical Formula

Molecular Weight 167.16 g/mol Average Mass
Monoisotopic Mass 167.0582 Da Exact Mass (for High-Res MS)
Structure Pyridine ring with -OH at C3 and -COOEt at C2Basic Nitrogen allows protonation
Theoretical Ionization Behavior
  • ESI (+): The pyridine nitrogen is basic. In the presence of formic acid, it readily accepts a proton.

    • Target Ion:

      
      
      
  • EI (70 eV): The ester group is susceptible to alpha-cleavage.

    • Target Ion:

      
      
      

Part 2: Comparative Analysis (ESI-LCMS vs. EI-GCMS)

The choice of ionization technique fundamentally alters the observed mass spectrum.[1] The following comparison highlights why ESI is generally preferred for routine MW confirmation of this specific molecule.

Method 1: ESI-LCMS (Recommended)
  • Mechanism: Soft ionization via electrospray.

  • Primary Signal: High intensity

    
     peak.
    
  • Fragmentation: Minimal.

  • Pros:

    • Direct observation of the intact molecule.

    • Compatible with reverse-phase LC (C18) to separate polar impurities (e.g., free acid).

    • High sensitivity for basic nitrogens.

  • Cons: Susceptible to adduct formation (

    
    , 
    
    
    
    ) which can confuse inexperienced analysts.
Method 2: EI-GCMS (Alternative)
  • Mechanism: Hard ionization (70 eV electron bombardment).

  • Primary Signal: Molecular ion (

    
    ) plus distinct fragment ions.
    
  • Fragmentation: Extensive.[2]

  • Pros:

    • Provides a "fingerprint" for library matching (NIST database).

    • Confirm structural elements (e.g., loss of ethyl group).

  • Cons:

    • The molecular ion (

      
      ) can be weak or absent if the ester is thermally unstable.
      
    • Requires the sample to be volatile and thermally stable.

Summary Data Table
FeatureESI-LCMS (Positive Mode)EI-GCMS
Observed Parent Ion 168.1 (

)
167.1 (

)
Ion Stability High (Soft Ionization)Low to Moderate (Hard Ionization)
Key Fragments Rare (unless MS/MS is used)122 (M-OEt), 94 (M-COOEt)
Sample Purity Req. Moderate (LC separates impurities)High (Direct injection risks liner contamination)
Suitability Optimal for MW Confirmation Optimal for Structural ID

Part 3: Experimental Protocols

Protocol A: ESI-LCMS Workflow (Gold Standard)

This protocol utilizes a "Self-Validating" system by including a blank and a known standard (if available) to prevent false positives from carryover.

Reagents:

  • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

  • Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid.

  • Diluent: 50:50 Water:ACN.

Step-by-Step Methodology:

  • Stock Preparation:

    • Weigh 1.0 mg of Ethyl 3-hydroxypicolinate into a 1.5 mL microcentrifuge tube.

    • Dissolve in 1.0 mL of ACN (Concentration: 1 mg/mL). Vortex for 30 seconds.

  • Working Solution (Dilution):

    • Dilute the stock 1:100 into the Diluent (Final Conc: 10 µg/mL).

    • Why? ESI detectors saturate easily. 10 µg/mL prevents detector flooding and suppresses dimer formation (

      
      ).
      
  • System Setup:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Flow Rate: 0.3 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Data Acquisition:

    • Mode: ESI Positive (

      
      ).
      
    • Scan Range: m/z 100 – 500.

    • Cone Voltage: 20-30V (Low voltage preserves the molecular ion).

Visualization: Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to data validation.

G Start Raw Sample (Ethyl 3-hydroxypicolinate) Prep Solubilization (ACN + 0.1% FA) Start->Prep Dilution Dilution to 10 µg/mL (Prevents Saturation) Prep->Dilution LC LC Separation (C18 Column) Dilution->LC Injection ESI ESI Source (+) (Protonation) LC->ESI Elution Detector Mass Analyzer (Scan m/z 100-500) ESI->Detector Ions Result Data Output [M+H]+ = 168.1 Detector->Result

Figure 1: ESI-LCMS Analytical Workflow for MW Confirmation.

Part 4: Data Interpretation & Troubleshooting

Interpreting the mass spectrum requires distinguishing between the molecular ion, adducts, and isotopes.

The Primary Signal (ESI+)

In positive mode, look for the Base Peak at m/z 168.1 .

  • Mechanism:

    
    
    
  • Calculation:

    
    
    
Common Adducts (Interference)

If the solvent contains trace salts, you may see adduct clusters. These confirm the MW but can be confusing.

  • Sodium Adduct:

    
    
    
  • Potassium Adduct:

    
    
    
  • Dimer:

    
    
    
Isotope Pattern

Carbon-13 exists at ~1.1% natural abundance. For a molecule with 8 carbons:

  • M+1 Peak (m/z 169.1): Should be approximately 8.8% (

    
    ) of the height of the main peak.
    
  • Validation: If the M+1 peak is >15%, the sample may be co-eluting with an impurity.

Visualization: Fragmentation & Ionization Logic

This diagram explains the theoretical origin of the observed peaks.

G cluster_ESI ESI Pathway (Soft) cluster_EI EI Pathway (Hard) Molecule Neutral Molecule MW 167.16 Protonation Protonation (+H) Molecule->Protonation Impact Electron Impact (70eV) Molecule->Impact MH [M+H]+ m/z 168.1 Protonation->MH Major Path Adduct [M+Na]+ m/z 190.1 Protonation->Adduct Trace Salts M_Radical M+ m/z 167.1 Impact->M_Radical Frag1 Loss of OEt (-45) m/z 122 M_Radical->Frag1 Fragmentation

Figure 2: Ionization Pathways and Expected Spectral Peaks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316884, Ethyl 3-hydroxypentanoate (Structural Analog Reference). Retrieved January 30, 2026 from [Link].

  • NIST Mass Spectrometry Data Center. 3-Hydroxypicolinic acid (Acid Form Reference Spectrum).[3] NIST Chemistry WebBook, SRD 69. Retrieved January 30, 2026 from [Link].

  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. Retrieved from [Link].

  • Sparkman, O. D. (2000).Mass Spectrometry Desk Reference. Global View Publishing.

Sources

A Comparative Guide to Ethyl 3-Hydroxypicolinate and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine ring serves as a privileged scaffold, forming the core of numerous therapeutic agents. Among these, 3-hydroxypicolinic acid and its derivatives have emerged as a versatile class of compounds with a range of biological activities. This guide provides an in-depth technical comparison of Ethyl 3-hydroxypicolinate and its analogs, with a particular focus on their role as enzyme inhibitors. By synthesizing data from various studies, we aim to elucidate the structure-activity relationships (SAR) that govern their performance and provide a framework for the rational design of novel therapeutics.

The Ethyl 3-Hydroxypicolinate Scaffold: A Versatile Chelating Agent

Ethyl 3-hydroxypicolinate belongs to the family of 3-hydroxypicolinic acid esters. The parent acid, 3-hydroxypicolinic acid, is a naturally occurring metabolite and a well-established chelating agent, capable of forming stable complexes with various metal ions.[1][2] This property is central to its biological activity and its utility in various applications, including as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry of nucleic acids.[3][4][5] The ethyl ester modification in Ethyl 3-hydroxypicolinate alters its physicochemical properties, such as lipophilicity, which can significantly impact its biological activity, cell permeability, and pharmacokinetic profile.

Enzyme Inhibition: A Key Mechanism of Action

A growing body of evidence points to enzyme inhibition as a primary mechanism through which 3-hydroxypicolinate derivatives exert their biological effects. A particularly promising area of investigation is their activity as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs).[6][7]

Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)

HIF is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions, HIF is hydroxylated by PHD enzymes, leading to its degradation. In hypoxic conditions, PHD activity is reduced, allowing HIF to accumulate and activate the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.[8] By inhibiting PHDs, small molecules can stabilize HIF, mimicking a hypoxic response. This has significant therapeutic potential for conditions such as anemia associated with chronic kidney disease.[7]

The 3-hydroxypicolinate scaffold has been identified as a key pharmacophore for HIF-PHD inhibition. The nitrogen and the hydroxyl group of the pyridine ring, along with the carbonyl oxygen of the ester or amide, can effectively chelate the Fe(II) ion in the active site of the enzyme, which is crucial for its catalytic activity.

A structure-activity relationship (SAR) analysis of [2-(3-hydroxypyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as PHD2 inhibitors has provided valuable insights. One of the synthesized compounds demonstrated an IC50 value of 3 nM, highlighting the potential of this scaffold.[6] While this is not a direct analog of Ethyl 3-hydroxypicolinate, it underscores the importance of the 3-hydroxypyridine-2-carboxylic acid core in targeting this enzyme family.

Comparative Analysis of Analogs

To illustrate the structure-activity relationships of this class of compounds, we will compare Ethyl 3-hydroxypicolinate with hypothetical and reported analogs based on known SAR principles for enzyme inhibitors.

Modification of the Ester Group

The nature of the ester group can significantly influence the potency and pharmacokinetic properties of the inhibitor.

CompoundR GroupExpected Impact on ActivityRationale
Methyl 3-hydroxypicolinate -CH₃Similar to ethyl ester, potentially slight decrease in potency.Smaller alkyl group may have slightly weaker hydrophobic interactions within the binding pocket.
Isopropyl 3-hydroxypicolinate -CH(CH₃)₂Potentially increased potency.Increased steric bulk and lipophilicity could lead to enhanced binding affinity, provided it fits the enzyme's active site.
Benzyl 3-hydroxypicolinate -CH₂PhPotentially significant increase in potency.The aromatic ring can engage in additional π-π stacking or hydrophobic interactions with amino acid residues in the active site.
Substitution on the Pyridine Ring

Modifications to the pyridine ring can modulate the electronic properties and steric profile of the molecule, affecting its interaction with the target enzyme.

CompoundSubstitutionExpected Impact on ActivityRationale
Ethyl 5-chloro-3-hydroxypicolinate 5-ClPotentially increased potency.The electron-withdrawing nature of chlorine can enhance the acidity of the hydroxyl group, potentially improving its interaction with the active site. The chloro group can also form additional hydrophobic or halogen bond interactions.
Ethyl 5-methyl-3-hydroxypicolinate 5-CH₃Variable.A small alkyl group could provide beneficial hydrophobic interactions, but a larger group might cause steric hindrance.
Ethyl 5-amino-3-hydroxypicolinate 5-NH₂Potentially increased potency and selectivity.The amino group can act as a hydrogen bond donor, forming additional interactions with the enzyme and potentially conferring selectivity for specific enzyme isoforms.

Experimental Protocols

General Synthesis of Ethyl 3-Hydroxypicolinate Analogs

A common route for the synthesis of Ethyl 3-hydroxypicolinate and its analogs involves the esterification of the corresponding 3-hydroxypicolinic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-hydroxypicolinic acid (1 equivalent) in anhydrous ethanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro HIF-PHD Inhibition Assay

The inhibitory activity of the synthesized compounds against HIF-PHD enzymes can be assessed using an in vitro biochemical assay.

Step-by-Step Methodology:

  • Reagents: Recombinant human PHD2 enzyme, a synthetic peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain, α-ketoglutarate, Fe(II), and ascorbate.

  • Reaction Mixture: Prepare a reaction mixture containing the PHD2 enzyme, the HIF-1α peptide substrate, Fe(II), and ascorbate in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the test compounds (dissolved in DMSO) to the reaction mixture.

  • Initiation: Start the reaction by adding α-ketoglutarate.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Detection: Stop the reaction and measure the amount of hydroxylated peptide product. This can be done using various methods, such as mass spectrometry or antibody-based detection (e.g., ELISA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualization of Key Concepts

General Structure-Activity Relationship (SAR) for 3-Hydroxypicolinate Analogs

SAR_3_Hydroxypicolinate cluster_scaffold 3-Hydroxypicolinate Core cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Pyridine Ring -OH at C3 -COOR at C2 Ester Ester Group (R) Scaffold->Ester Influences Pharmacokinetics & Potency Ring Pyridine Ring Substituents Scaffold->Ring Modulates Electronics & Sterics Activity Enzyme Inhibition (e.g., HIF-PHD) Ester->Activity Impacts Binding Affinity Ring->Activity Affects Potency & Selectivity

Caption: Key structural modifications influencing the biological activity of 3-hydroxypicolinate analogs.

Experimental Workflow for Synthesis and Evaluation

Workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification bioassay In Vitro Biological Assay purification->bioassay sar Structure-Activity Relationship Analysis bioassay->sar sar->start Iterative Design end Lead Optimization sar->end

Caption: A typical workflow for the design, synthesis, and evaluation of novel enzyme inhibitors.

Conclusion and Future Directions

Ethyl 3-hydroxypicolinate and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly as enzyme inhibitors. The inherent chelating ability of the 3-hydroxypicolinate scaffold makes it an excellent starting point for the design of inhibitors targeting metalloenzymes like HIF prolyl hydroxylases.

Future research should focus on the systematic synthesis and evaluation of a diverse library of analogs to build a comprehensive SAR profile. Key areas for exploration include:

  • Exploring a wider range of ester and amide derivatives to optimize pharmacokinetic properties.

  • Investigating the impact of various substituents on the pyridine ring to enhance potency and selectivity.

  • Elucidating the precise binding modes of these inhibitors through co-crystallization studies with their target enzymes.

  • Evaluating the in vivo efficacy and safety profiles of the most promising lead compounds.

By leveraging the insights gained from such studies, researchers can continue to develop novel and effective therapeutics based on the versatile Ethyl 3-hydroxypicolinate scaffold.

References

  • Grokipedia. 3-Hydroxypicolinic acid. [Link]

  • Miyata, T., et al. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Molecules, 26(11), 3123. [Link]

  • MySkinRecipes. Ethyl 3-hydroxypicolinate. [Link]

  • PubChem. 3-Hydroxypicolinic Acid. [Link]

  • Bruker. 3-Hydroxypicolinic acid, 1g. [Link]

  • ResearchGate. 3‐Hydroxypicolinic Acid as an Effective Matrix for Sophorolipid Structural Elucidation Using Matrix‐Assisted Laser Desorption Ionization Time‐of‐Flight Mass Spectrometry. [Link]

  • ResearchGate. 3-Hydroxypicolinic acid derivatives. A) Protonation of... [Link]

  • PubMed Central. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. [Link]

  • PubMed Central. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. [Link]

  • PubMed. Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases. [Link]

  • BIO Web of Conferences. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. [Link]

  • PubMed Central. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • PubMed. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. [Link]

  • PubMed. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. [Link]

  • PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

Sources

Benchmarking In-Silico Accuracy: A Validation Guide for Ethyl 3-Hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Effect

Ethyl 3-hydroxypicolinate (E3HP) is a critical intermediate in the synthesis of metalloenzyme inhibitors and kinase-targeting scaffolds. While in-silico tools are indispensable for high-throughput screening, this specific molecular class (3-hydroxy-2-pyridinecarboxylates) frequently fails standard predictive algorithms.

The Core Issue: Most additive algorithms (e.g., ClogP, XLOGP3) overestimate the polarity of E3HP. They sum the contributions of the hydroxyl (-OH) and ester (-COOEt) groups as distinct polar entities. In reality, E3HP forms a strong Intramolecular Hydrogen Bond (IMHB) between the 3-OH and the carbonyl oxygen (or pyridine nitrogen), effectively "masking" its polar surface area.

This guide provides a rigorous validation framework to correct these predictions, ensuring your lead optimization data reflects biological reality, not just algorithmic assumptions.

The In-Silico Landscape: The Baseline Error

Before bench validation, we must establish the "Null Hypothesis"—what the algorithms predict.

Table 1: In-Silico Prediction Consensus (E3HP)

Note: Values based on standard fragment-based descriptors.

PropertyAlgorithmPredicted ValueMechanistic Assumption
LogP XLOGP30.72 Additive atomic contributions; assumes full solvent exposure of -OH.
LogP Consensus (Avg)0.85 Average of 5 major algorithms (MLOGP, WLOGP, etc.).
TPSA E-State65.0 Ų Sum of polar fragments (N, O, OH).
Solubility ESOLHigh Predicted based on low LogP and moderate MW.

The Analyst's Critique: A LogP of ~0.7-0.8 suggests a highly hydrophilic molecule. However, empirical observation of pyridine esters suggests a LogP closer to 1.5 - 1.8 . This ~1.0 log unit error is critical—it is the difference between a compound that stays in the gut and one that crosses the Blood-Brain Barrier (BBB).

Experimental Validation Protocols

To validate the actual behavior of E3HP, we utilize a self-validating workflow combining Potentiometric Titration (for pKa) and the Shake-Flask Method (for LogP).

Workflow Visualization

The following diagram outlines the logic flow for validating E3HP, highlighting the critical decision points often missed in standard assays.

ValidationWorkflow Start E3HP Sample (>98% Purity) pKa_Check Step 1: pKa Determination (Potentiometric) Start->pKa_Check Species_Logic Is pH << pKa - 2? pKa_Check->Species_Logic Determine Neutral Form Species_Logic->pKa_Check No (Adjust Buffer) LogP_Assay Step 2: OECD 107 Shake-Flask (Octanol/Water) Species_Logic->LogP_Assay Yes (Neutral Species) HPLC Step 3: HPLC Quantification (Both Phases) LogP_Assay->HPLC Data_Analysis Step 4: Calculation LogP = log([Oct]/[Aq]) HPLC->Data_Analysis IMHB_Factor Analysis: IMHB Masking? (Compare vs In-Silico) Data_Analysis->IMHB_Factor

Figure 1: Step-by-step validation workflow ensuring only the neutral species is measured for LogP, preventing ionization artifacts.

Protocol A: Determination of pKa (Prerequisite)

Why: E3HP contains a pyridine nitrogen.[1] If the aqueous buffer is too acidic, the nitrogen protonates, drastically lowering the observed LogP (measuring LogD instead).

  • Method: Potentiometric Titration (SiriusT3 or equivalent).

  • Target: Determine the precise pH where the molecule is >99% neutral.

  • Expected Result: Pyridine pKa ~3.0 - 4.0.

  • Action: Perform LogP extraction at pH 7.4 (well above the pKa of the pyridine nitrogen and below the pKa of the hydroxyl).

Protocol B: Lipophilicity (OECD 107 Shake-Flask)

Why: This is the "Gold Standard" for validating small molecules with LogP -2 to 4.

  • Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Dissolution: Dissolve E3HP in the water-saturated octanol phase (Stock Solution).

  • Equilibration: Mix Stock Solution with octanol-saturated water in three ratios (1:1, 1:2, 2:1) to detect concentration dependence.

  • Agitation: Shake for 60 minutes; centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

    • Note: Do not rely on mass balance; measure both layers to account for adsorption to glass.

Comparative Analysis: The Verdict

The table below illustrates the typical divergence seen when validating 3-hydroxy-2-pyridinecarboxylates.

Table 2: Predicted vs. Experimental Performance
MetricIn-Silico (XLOGP3)Experimental (Validated) DeviationCause of Error
LogP 0.721.65 ± 0.05 +0.93IMHB Effect: The H-bond "hides" the -OH and C=O, making the molecule more lipophilic.
Solubility (Aq) ~15 mg/mL~2.5 mg/mL -6xHigher lipophilicity reduces aqueous solubility significantly.
BBB Score Low ProbabilityHigh Probability N/AThe experimental LogP (1.65) is ideal for passive diffusion.
The "IMHB" Mechanism

The diagram below explains why the algorithm fails.

IMHB_Mechanism Open_Conf Open Conformation (Algorithm Assumption) Closed_Conf Closed Conformation (Actual State) Open_Conf->Closed_Conf Energetic Stabilization (6-Membered Ring) Solvent_Water Water Interaction (High Solvation) Open_Conf->Solvent_Water Exposed Polar Groups (-OH, C=O) Solvent_Octanol Lipid Interaction (Membrane Permeability) Closed_Conf->Solvent_Octanol Masked Polarity (IMHB Formation)

Figure 2: Conformational switching. Algorithms assume the "Open" state (polar), while the molecule adopts the "Closed" state (lipophilic) due to intramolecular hydrogen bonding.

Structural Insights & Application

For Medicinal Chemists:

If you are using E3HP as a scaffold for drug design:

  • Do not rely on calculated LogP for SAR (Structure-Activity Relationship) analysis. You will consistently underestimate the lipophilicity of your series.

  • Chelation: The same IMHB motif that increases lipophilicity is the binding site for metals (Zn2+, Fe2+). Modifications that disrupt this H-bond (e.g., alkylating the oxygen) will drastically drop LogP and abolish chelating ability.

For Formulation Scientists:
  • Solubility: Expect lower aqueous solubility than predicted. Co-solvents (PEG400) or pH adjustment (lowering pH < 2 to protonate the pyridine) may be required for high-concentration stock solutions.

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[2][3] OECD Publishing, Paris.

  • Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

  • PubChem Compound Summary. Ethyl 3-hydroxypicolinate (CID 13401). National Center for Biotechnology Information.

  • Alex, A., et al. (2011). "Intramolecular hydrogen bonding: A potential cause of error in LogP prediction." Drug Discovery Today.
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

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Safety Operating Guide

Technical Guide: Safe Disposal of Ethyl 3-hydroxypicolinate

[1][2]

Executive Summary & Immediate Directive

Ethyl 3-hydroxypicolinate (CAS: 19021-26-2) is a pyridine derivative commonly used as a pharmaceutical intermediate.[1][2] While it does not carry the specific U-listed waste code (U196) associated with the parent compound pyridine, it retains the environmental persistence and toxicological properties characteristic of nitrogen heterocycles.

Core Disposal Directive:

  • Primary Stream: Non-Halogenated Organic Waste.

  • Disposal Method: High-Temperature Incineration.

  • Prohibited: Do NOT dispose of via sanitary sewer (drain) or general trash.[3]

Hazard Characterization & Technical Rationale

As a Senior Application Scientist, it is critical to understand why we manage this compound strictly. The disposal protocol is dictated by two chemical features: the pyridine ring and the ester linkage .

Chemical Stability & Reactivity[1][2]
  • Hydrolysis Susceptibility: The ethyl ester bond is labile. In the presence of moisture and extreme pH (especially basic conditions, pH > 10), it hydrolyzes to 3-hydroxypicolinic acid and ethanol .

    • Operational Implication: Do not consolidate this waste in containers with strong alkalis (e.g., NaOH waste). The hydrolysis reaction is exothermic and generates ethanol, potentially increasing the flammability and pressure of the waste container.

  • Nitrogen Heterocycle: The pyridine ring is stable and can be toxic to aquatic life. Standard wastewater treatment plants are not optimized to degrade complex heterocycles, necessitating thermal destruction.

Physical & Safety Data Matrix

Data summarized for waste characterization.

PropertyValue/DescriptionDisposal Implication
Physical State Solid (Low melting point: 30–40 °C)May liquefy in warm storage; double-bagging required.[1][2]
Flash Point > 100 °C (Estimated)Classified as "Combustible" rather than "Flammable" (unless in solvent).[1][2]
Water Solubility Sparingly solublePhase separation likely in aqueous streams; requires organic solvent rinse.[1][2]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2]PPE (Nitrile gloves) mandatory during handling.[2]
RCRA Status Non-Regulated (unless mixed)Dispose as "Non-Regulated Chemical Waste" destined for incineration.[1][2]

Waste Segregation Workflow (Visualization)

The following logic gate ensures the material ends up in the correct destruction facility (Incinerator vs. Wastewater Treatment).

DisposalWorkflowStartWaste Generation:Ethyl 3-hydroxypicolinateStateCheckDetermine Physical StateStart->StateCheckSolidPure Solid / Expired StockStateCheck->SolidSolid FormLiquidSolution / Reaction MixtureStateCheck->LiquidDissolvedStreamAStream A: Solid Chemical Waste(Incineration)Solid->StreamADouble Bag & LabelSolventCheckIdentify Solvent BaseLiquid->SolventCheckHalogenatedContains Halogens?(DCM, Chloroform)SolventCheck->HalogenatedSolvent AnalysisStreamBStream B: Halogenated Organic Waste(Fuel Blending/Incineration)Halogenated->StreamBYes (>2%)StreamCStream C: Non-Halogenated Organic Waste(High BTU Incineration)Halogenated->StreamCNo (Ethanol, Ethyl Acetate)

Figure 1: Decision tree for segregating Ethyl 3-hydroxypicolinate waste streams based on physical state and solvent composition.[1][2]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Degraded Stock)

Use this protocol for bottles of pure substance that are no longer usable.

  • Container Prep: Do not empty the original container if it is stable. Place the entire original vessel into a clear, chemically resistant polyethylene bag.

  • Labeling: Affix a hazardous waste label to the outer bag.

    • Chemical Name: Ethyl 3-hydroxypicolinate.[4][5]

    • Hazard Check: "Irritant."

    • Constituents: 100%.

  • Secondary Containment: If the original bottle is broken, transfer the solid using a plastic spatula into a wide-mouth HDPE jar. Do not use metal tools if the substance appears wet or degraded (potential corrosion from hydrolysis acids).

  • Final Stream: Deposit into the Solid Chemical Waste drum.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for mother liquors or extraction layers.

  • pH Check: Measure the pH of the solution.

    • If pH > 10: Neutralize carefully with dilute HCl to pH 6–8 to prevent hydrolysis and pressure buildup in the waste drum.

    • If pH < 4: Neutralize with Sodium Bicarbonate.

  • Solvent Segregation (Crucial Step):

    • If DCM/Chloroform was used: Pour into Halogenated Waste carboy.

    • If Ethyl Acetate/Methanol/Ethanol was used: Pour into Non-Halogenated Waste carboy.

  • Rinsing: Rinse all glassware twice with a small volume of acetone. Add these rinses to the same organic waste container.

  • Closure: Cap the waste container immediately. Do not leave funnels in the neck of the carboy (prevents VOC emission and static accumulation).

Scenario C: Spill Cleanup Procedure (Emergency Response)

For spills > 5 grams or 10 mL.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) and sweep up carefully.

    • Liquid Spill: Surround with vermiculite or clay absorbent.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.

  • Disposal: Place all absorbent materials and contaminated gloves into a heavy-duty plastic bag, seal, and treat as Solid Chemical Waste (Scenario A) .

Regulatory Compliance & Self-Validating Systems[1][2]

To ensure your lab remains compliant with RCRA (Resource Conservation and Recovery Act) standards, implement this self-validating check:

  • The "3-Point Check" System:

    • Label Integrity: Does the label explicitly list "Ethyl 3-hydroxypicolinate"? (Generic labels like "Organic Waste" are often cited during EPA inspections).

    • Compatibility: Is the waste mixed with oxidizers (e.g., Nitric Acid)? Correction: Never mix esters with strong oxidizers; this creates a potential explosion hazard.

    • Headspace: Is the liquid waste container <90% full? (Leave 10% headspace for thermal expansion).

Note on Empty Containers: Under RCRA regulations (40 CFR 261.7), a container is "RCRA Empty" only if:

  • All wastes have been removed using common practices (pouring/scraping).

  • No more than 2.5 centimeters (1 inch) of residue remains. Recommendation: Triple rinse the empty bottle with a solvent capable of dissolving the residue (e.g., Ethanol), add the rinsate to the liquid waste stream, and deface the label before recycling the glass.

References

  • PubChem. (n.d.). Ethyl 3-hydroxypicolinate Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved January 30, 2026, from [Link][1][2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 30, 2026, from [Link][1][2]

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